Fluoroethylnormemantine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C12H20FN |
|---|---|
分子量 |
197.29 g/mol |
IUPAC名 |
3-(2-fluoroethyl)adamantan-1-amine |
InChI |
InChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2 |
InChIキー |
HUYVZSFADWYSHD-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CCF |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Fluoroethylnormemantine's NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroethylnormemantine (FENM) is a novel, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192). As a second-generation adamantane (B196018) derivative, FENM is under investigation for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core pharmacology of FENM, focusing on its interaction with the NMDA receptor. It consolidates available quantitative data, details key experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of NMDA receptor modulators.
Introduction to this compound and the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system. Its activation, which requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), leads to an influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger, initiating signaling cascades involved in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders.
This compound (FENM) is a derivative of memantine, an established uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. FENM was developed with the aim of improving upon the pharmacological profile of memantine and for use as a positron emission tomography (PET) radiotracer for imaging NMDA receptors in the living brain. Like its parent compound, FENM is an open-channel blocker, meaning it enters and blocks the NMDA receptor's ion channel only when the receptor is activated by its agonists. This mechanism of action is thought to confer a favorable therapeutic window, as it preferentially blocks excessive, pathological NMDA receptor activity while sparing normal physiological function.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound's interaction with the NMDA receptor. For comparative purposes, data for the parent compound, memantine, and the well-characterized NMDA receptor antagonist, (R,S)-ketamine, are also included where available.
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound (FENM) | Kᵢ | 3.5 µM | In vitro competition assay with [³H]thienylcyclidine in rat brain membranes. | [1] |
| IC₅₀ | 13.0 ± 8.9 µM | Radioligand competition assay using [³H]TCP on rat forebrain homogenates. | [2][3] | |
| (R,S)-Ketamine | Kᵢ | 0.53 µM | In vitro competition assay. | [1] |
| Memantine | IC₅₀ | 0.93 ± 0.15 µM | Whole-cell patch clamp on recombinant rat NR1a/NR2A receptors. | [4] |
| IC₅₀ | 0.82 ± 0.12 µM | Whole-cell patch clamp on recombinant rat NR1a/NR2B receptors. | [4] | |
| IC₅₀ | 0.47 ± 0.06 µM | Whole-cell patch clamp on recombinant rat NR1a/NR2D receptors. | [4] |
Note: The subtype selectivity of this compound has been hypothesized to be superior to that of memantine, but definitive quantitative data on its affinity for different NMDA receptor subunits (e.g., GluN2A, GluN2B) is a subject of ongoing research[5].
Key Experimental Protocols
The characterization of this compound's NMDA receptor antagonism involves a suite of standard and specialized experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay for NMDA Receptor Channel Blockers
This protocol is designed to determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the phencyclidine (PCP) site within the NMDA receptor ion channel. The uncompetitive antagonist [³H]MK-801 is a commonly used radioligand for this purpose.
Materials:
-
Tissue Preparation: Rat forebrain tissue.
-
Buffers:
-
Homogenization Buffer: 5 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol).
-
Non-specific Binding Control: 10 µM unlabeled MK-801 or phencyclidine (PCP).
-
Test Compound: this compound at various concentrations.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus .
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step three more times to ensure thorough washing.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM unlabeled MK-801 (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [³H]MK-801 to a final concentration of 1-5 nM.
-
Add 100 µL of the prepared membrane suspension.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This technique allows for the direct measurement of ion currents flowing through NMDA receptors in response to agonist application and the modulatory effects of antagonists like this compound.
Materials:
-
Cell Culture: HEK293 cells transiently or stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) or primary neuronal cultures.
-
External (Bath) Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.3 with NaOH. For NMDA receptor recordings, this solution is typically Mg²⁺-free to prevent voltage-dependent block.
-
Internal (Pipette) Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3 with CsOH. Cesium is used to block potassium channels.
-
Agonists: NMDA (100 µM) and glycine (B1666218) (10 µM).
-
Antagonist: this compound at various concentrations.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (resistance 3-5 MΩ).
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Establishing a Whole-Cell Recording:
-
Pull a glass pipette and fill it with the internal solution.
-
Under visual guidance, approach a single cell with the pipette and apply gentle positive pressure.
-
Form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Recording NMDA Receptor Currents:
-
Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).
-
Apply the NMDA and glycine solution to the cell using a rapid perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply this compound with the agonists at various concentrations.
-
Record the peak and steady-state current amplitudes in the absence and presence of the antagonist.
-
-
Data Analysis:
-
Measure the percentage of inhibition of the NMDA-evoked current at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data with the Hill equation to determine the IC₅₀ value.
-
To assess voltage-dependency, repeat the experiment at different holding potentials (e.g., -40 mV, -20 mV, +20 mV, +40 mV).
-
Visualizations: Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and the site of action for this compound.
Experimental Workflow for FENM Characterization
Caption: A typical experimental workflow for the preclinical characterization of this compound.
Logical Relationship of FENM's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of memantine on recombinant rat NMDA receptors expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Fluoroethylnormemantine: A Technical Guide for the Exploration of its Therapeutic Potential in Stress-Induced Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroethylnormemantine (FENM), a novel derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, has emerged as a promising therapeutic candidate for the prevention and treatment of stress-induced psychiatric disorders. Preclinical evidence demonstrates its efficacy in attenuating learned fear and reducing behavioral despair in rodent models of stress, suggesting its potential utility in conditions such as post-traumatic stress disorder (PTSD) and major depressive disorder (MDD). Mechanistically, FENM acts as a non-competitive antagonist at the NMDA receptor, exhibiting a distinct pharmacological profile compared to ketamine and memantine. Notably, FENM appears to have a favorable side-effect profile, lacking the psychotomimetic and sensorimotor-disrupting effects observed with other NMDA receptor modulators. This technical guide provides a comprehensive overview of FENM, consolidating available quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways to support further research and development.
Pharmacological Profile
FENM's primary pharmacological action is the antagonism of the NMDA receptor, a key player in synaptic plasticity and glutamatergic neurotransmission, which is heavily implicated in the pathophysiology of stress-related disorders.[1][2][3]
Receptor Binding Affinity
Quantitative analysis of FENM's binding affinity for the NMDA receptor has been determined through in vitro radioligand binding assays. These studies are crucial for understanding the compound's potency at its primary target.
| Target | Radioligand | Preparation | IC50 (µM) | Ki (µM) | Reference |
| NMDA Receptor (PCP site) | [3H]TCP | Rat forebrain homogenates | 13.0 ± 8.9 | - | [4] |
| NMDA Receptor | [3H]TCP | Rat brain membranes | - | 3.5 | [2] |
Table 1: In Vitro Binding Affinity of this compound.
Receptor Selectivity
A critical aspect of FENM's pharmacological profile is its selectivity for the NMDA receptor over other neurotransmitter receptors, ion channels, and transporters. A safety screen of FENM against a panel of 87 targets revealed a major secondary target, although specific data on this is not publicly available.[5] One study also noted significant binding to opioid receptors.[4] A comprehensive selectivity profile is essential for predicting potential off-target effects and ensuring a favorable safety margin.
(Note: A comprehensive table on receptor selectivity is pending the public release of detailed screening data.)
In Vivo Potency
The efficacy of FENM in animal models of stress-induced disorders provides an indication of its in vivo potency. While formal ED50 values have not been reported, effective doses in behavioral paradigms have been established.
| Animal Model | Behavioral Test | Species | Effective Dose (mg/kg) | Route of Administration | Effect | Reference |
| Stress-Induced Maladaptive Behavior | Contextual Fear Conditioning | Mouse (129S6/SvEv) | 10, 20, 30 | Intraperitoneal (i.p.) | Attenuated learned fear | [1][6] |
| Stress-Induced Maladaptive Behavior | Forced Swim Test | Mouse (129S6/SvEv) | 10, 20, 30 | Intraperitoneal (i.p.) | Decreased behavioral despair | [1][6] |
| Fear Extinction | Cued Fear Conditioning | Rat (Wistar) | 5, 20 | Intraperitoneal (i.p.) | Facilitated extinction learning | [4] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models of Stress.
Mechanism of Action: Signaling Pathways
FENM exerts its therapeutic effects by modulating glutamatergic signaling pathways implicated in the stress response, primarily through the antagonism of the NMDA receptor in key brain regions such as the hippocampus.
NMDA Receptor Antagonism and Downstream Effects
Stress is known to cause excessive glutamate (B1630785) release in the hippocampus, leading to overactivation of NMDA receptors and subsequent excitotoxicity and maladaptive synaptic plasticity. By acting as an uncompetitive antagonist, FENM blocks the NMDA receptor channel when it is open, thereby preventing excessive calcium (Ca2+) influx. This action is thought to normalize glutamatergic neurotransmission and prevent the detrimental downstream effects of chronic stress.
Caption: FENM's primary mechanism in stress-induced disorders.
Modulation of AMPA Receptor-Mediated Activity
Interestingly, both FENM and (R,S)-ketamine have been shown to attenuate large-amplitude AMPA receptor-mediated bursts in the ventral CA3 (vCA3) region of the hippocampus.[1][2] This suggests a common downstream neurobiological mechanism that may contribute to their therapeutic effects. The reduction of these aberrant bursts could lead to a normalization of hippocampal circuit activity, which is often dysregulated by chronic stress.
References
- 1. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluoroethylnormemantine: A Technical Whitepaper on its Discovery, Development, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroethylnormemantine (FENM) is a novel, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192). Developed initially for its potential as a positron emission tomography (PET) imaging agent, FENM has demonstrated significant therapeutic potential in preclinical models of various neurological and psychiatric disorders, including Alzheimer's disease, post-traumatic stress disorder (PTSD), and depression. Notably, it appears to exhibit a favorable safety profile compared to other NMDA receptor modulators like ketamine and its parent compound, memantine, showing efficacy without inducing significant side effects such as sensorimotor deficits. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological activity.
Introduction and Discovery
This compound was developed as a structural analog of memantine, an established treatment for Alzheimer's disease. The primary structural modification is the addition of a fluoroethyl group, a strategic alteration designed to enable in vivo biomarker labeling for PET imaging studies.[1][2] This modification, however, also led to distinct pharmacological properties.[3] Preclinical research has revealed FENM's potential as a neuroprotective agent, particularly in limiting the neuroinflammatory response to amyloid-β (Aβ) accumulation.[3][4] Further investigations have highlighted its efficacy in mitigating stress-induced maladaptive behaviors, suggesting its utility as both a prophylactic and a therapeutic agent for conditions like PTSD and depression.[5][6] A key advantage of FENM observed in these studies is its ability to produce therapeutic effects without the nonspecific side effects associated with memantine and the psychotomimetic effects of ketamine.[1][6]
Chemical Synthesis and Radiolabeling
The synthesis of this compound can be achieved through a multi-step chemical process. A patented method outlines a procedure starting from a normemantine derivative, involving steps of protection, tosylation, fluorination, and deprotection to yield the final compound.
A detailed radiosynthesis protocol for [18F]-FENM for PET imaging has also been described. This process involves the nucleophilic substitution of a tosyl precursor with [18F]fluoride, followed by purification.
Experimental Protocol: Chemical Synthesis of this compound (Illustrative)
-
Step 1: Protection of the Amine Group: The starting normemantine derivative is reacted with a protecting group, such as di-tert-butyl-dicarbonate, to protect the primary amine.
-
Step 2: Tosylation of the Hydroxyl Group: The hydroxyl group of the protected intermediate is then reacted with tosyl chloride in the presence of a base like triethylamine (B128534) to form a tosylate.
-
Step 3: Fluorination: The tosylated compound undergoes nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride, to introduce the fluorine atom.
-
Step 4: Deprotection: The protecting group on the amine is removed under acidic conditions to yield the final this compound product.
Mechanism of Action
This compound functions as a non-competitive antagonist of the NMDA receptor.[5] It is believed to bind to the phencyclidine (PCP) site within the NMDA receptor channel pore, thereby blocking the influx of calcium ions.[2] This action is thought to be particularly relevant at extrasynaptic NMDA receptors, which are implicated in excitotoxicity and neuronal damage.[7]
A significant aspect of FENM's mechanism is its downstream effect on glutamatergic signaling. Preclinical studies have shown that both FENM and (R,S)-ketamine attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampal cornu ammonis 3 (vCA3).[5][8] This suggests a shared neurobiological mechanism for their therapeutic effects, potentially involving the modulation of synaptic plasticity. Unlike ketamine, however, FENM does not appear to increase the expression of c-fos in the vCA3, indicating a more targeted and potentially safer mode of action.[5]
The proposed signaling pathway for FENM's neuroprotective and antidepressant-like effects is visualized below.
Caption: Proposed signaling pathway of this compound (FENM).
Preclinical Efficacy
This compound has demonstrated robust efficacy across various preclinical models of neurological and psychiatric disorders.
Alzheimer's Disease Models
In mouse models of Alzheimer's disease, FENM has shown significant neuroprotective and anti-amnesic effects.[8]
-
Aβ25-35 Peptide-Induced Toxicity Model: FENM prevented memory deficits, oxidative stress, neuroinflammation, and apoptosis induced by the intracerebroventricular administration of aggregated Aβ25-35 peptide.[8] Notably, FENM was more potent than memantine in these assays and did not induce amnesia at higher doses, a side effect observed with memantine.[8]
-
APP/PS1 Transgenic Mouse Model: Chronic treatment with FENM in APP/PS1 mice led to an alleviation of memory deficits, a reduction in amyloid pathology, and a decrease in microglial reaction.[4]
Stress-Induced Maladaptive Behavior Models (PTSD and Depression)
FENM has shown promise as both a treatment and a prophylactic for stress-related disorders.
-
Contextual Fear Conditioning (CFC) Model: When administered after stress, FENM decreased behavioral despair and reduced perseverative behavior.[5] As a prophylactic, given before the stressor, it attenuated learned fear.[5]
-
Forced Swim Test (FST): FENM decreased immobility time in the forced swim test, an indicator of antidepressant-like activity.[1]
-
Fear Extinction Learning: FENM robustly facilitated fear extinction learning when administered prior to either cued fear conditioning or tone re-exposure.[1]
The following diagram illustrates a typical experimental workflow for evaluating the prophylactic efficacy of FENM in a contextual fear conditioning paradigm.
Caption: Experimental workflow for prophylactic FENM in contextual fear conditioning.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of this compound.
Table 1: Efficacy of FENM in Alzheimer's Disease Models
| Model | Treatment | Dose | Outcome | Reference |
| Aβ25-35-induced toxicity | FENM (IP, daily) | 0.3 mg/kg | Prevention of memory deficits | [4] |
| Aβ25-35-induced toxicity | FENM (SC infusion) | 0.03-0.3 mg/kg/day | Prevention of memory deficits | [4] |
| APP/PS1 Transgenic Mice | FENM (IP, daily) | 0.3 mg/kg | Alleviation of spontaneous alternation deficits | [4] |
| APP/PS1 Transgenic Mice | FENM (SC infusion) | 0.1 mg/kg/day | Alleviation of spontaneous alternation deficits | [4] |
Table 2: Efficacy of FENM in Stress-Related Behavior Models
| Model | Treatment Timing | Dose (IP) | Outcome | Reference |
| Contextual Fear Conditioning | After Stress | 20 mg/kg | Decreased behavioral despair | [5] |
| Contextual Fear Conditioning | Before Stress (Prophylactic) | 20, 30 mg/kg | Attenuated learned fear | [5] |
| Forced Swim Test | Before Test | 10, 20 mg/kg | Decreased immobility | [1] |
| Cued Fear Extinction | Before Training/Re-exposure | 10, 20 mg/kg | Facilitated extinction learning | [1] |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of FENM has been partially characterized, primarily through studies with its radiolabeled form, [18F]-FENM. In rats, intravenously injected [18F]-FENM was found to cross the blood-brain barrier, with brain uptake stabilizing at 40 minutes post-injection.[3] Approximately 0.4% of the injected dose was found in the brain.[8]
A significant advantage of FENM highlighted in preclinical studies is its favorable safety profile compared to memantine and ketamine. Unlike memantine, FENM did not produce nonspecific side effects and did not alter sensorimotor gating or locomotion.[1] Furthermore, in contrast to (R,S)-ketamine, FENM did not increase the expression of the immediate early gene c-fos in the ventral hippocampus, suggesting a lower potential for psychotomimetic side effects.[5]
Conclusion and Future Directions
This compound has emerged as a promising drug candidate with a unique pharmacological profile. Its efficacy in preclinical models of Alzheimer's disease, PTSD, and depression, coupled with a favorable safety profile, warrants further investigation. Future research should focus on a more comprehensive characterization of its ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles. Clinical trials are the necessary next step to evaluate the safety and efficacy of FENM in human populations for these debilitating neurological and psychiatric conditions. The development of FENM represents a significant step forward in the quest for more effective and safer treatments targeting the NMDA receptor system.
References
- 1. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 6. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluoroethylnormemantine (FENM): A Technical Overview of its Binding Affinity for NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Fluoroethylnormemantine (FENM) for the N-methyl-D-aspartate (NMDA) receptor. FENM, a novel derivative of memantine, is an uncompetitive antagonist that binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel.[1][2][3] Its interaction with the NMDA receptor is a key area of research for its potential therapeutic applications in neuropsychiatric disorders.[4][5]
Quantitative Binding Affinity Data
While specific quantitative binding affinity values (e.g., Kᵢ or IC₅₀) for this compound are not yet widely published in publicly available literature, in vitro radioligand binding assays have been utilized to determine its affinity for the NMDA receptor.[4][5][6] Studies have indicated that FENM possesses a selective affinity for the NMDA receptor.[5] Notably, its affinity is suggested to be lower than that of (R,S)-ketamine.[2]
For comparative purposes, the following table presents the binding affinities of related NMDA receptor antagonists that also bind to the PCP site. This provides a framework for understanding the potential affinity range of FENM.
| Compound | Receptor/Site | Radioligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Source |
| Memantine | NMDA Receptor (PCP site) | [³H]MK-801 | Competition Binding | ~1000 | 330-720 | N/A |
| (R,S)-Ketamine | NMDA Receptor (PCP site) | [³H]MK-801 | Competition Binding | ~500 | 600 | N/A |
| MK-801 (Dizocilpine) | NMDA Receptor (PCP site) | [³H]MK-801 | Saturation/Competition | 3-5 | 66.9 | [7] |
| Phencyclidine (PCP) | NMDA Receptor (PCP site) | [³H]TCP | Competition Binding | ~50 | N/A | [3] |
Experimental Protocols
The determination of the binding affinity of uncompetitive NMDA receptor antagonists like FENM typically involves a competitive radioligand binding assay. The following is a detailed methodology based on established protocols for this type of experiment.[8][9][10]
Objective: To determine the binding affinity (Kᵢ) of this compound for the PCP binding site of the NMDA receptor in rat brain membranes using a competitive radioligand binding assay with [³H]MK-801.
Materials:
-
Test Compound: this compound (FENM)
-
Radioligand: [³H]MK-801 (a high-affinity ligand for the PCP site)
-
Reference Compound: Unlabeled MK-801 or Phencyclidine (PCP) for determination of non-specific binding
-
Tissue Preparation: Crude synaptic membranes from rat cerebral cortex
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well microplates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
Thaw the membrane preparation on ice.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (at a concentration near its Kₔ), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled MK-801 or PCP (e.g., 10 µM), 50 µL of [³H]MK-801, and 100 µL of the membrane preparation.
-
FENM Competition: 50 µL of varying concentrations of FENM (typically a serial dilution), 50 µL of [³H]MK-801, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the FENM concentration.
-
Determine the IC₅₀ value (the concentration of FENM that inhibits 50% of the specific binding of [³H]MK-801) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: NMDA Receptor Antagonism by this compound
Caption: NMDA receptor antagonism by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 5. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
In Vitro Characterization of Fluoroethylnormemantine (FENM): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) is a novel, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine.[1][2][3] It has been developed and characterized for its potential therapeutic applications in neuropsychiatric and neurodegenerative disorders, such as major depressive disorder and Alzheimer's disease.[1][2][3][4] FENM is structurally designed with a fluorine atom to facilitate its use as a positron emission tomography (PET) tracer for in vivo imaging of NMDA receptors.[4] This document provides a comprehensive technical guide to the in vitro characterization of FENM, detailing its binding profile, functional activity, and the experimental protocols used for its evaluation.
Data Presentation: Pharmacological Profile
The in vitro pharmacological profile of FENM has been primarily focused on its interaction with the NMDA receptor. Key findings from binding and functional assays are summarized below.
Table 1: Receptor Binding Affinity
In vitro radioligand binding assays were utilized to determine the binding affinity and selectivity of FENM.[1][5][6] The compound demonstrates a selective affinity for the NMDA receptor.[5]
| Target | Binding Affinity/Selectivity | Reference Compound |
| NMDA Receptor | Selective Affinity.[5] Lower affinity than (R,S)-ketamine.[2] | (R,S)-ketamine[2] |
| Other Targets | Did not significantly bind to a panel of other neurotransmitter receptors.[5] | N/A |
Table 2: Functional Activity (Electrophysiology)
Patch-clamp electrophysiology studies were conducted to assess the functional impact of FENM on glutamatergic neurotransmission in the hippocampus.[1][5][7]
| Assay Type | Preparation | Measured Effect | Reference Compound |
| Patch Clamp Electrophysiology | Ventral Hippocampal Cornu Ammonis 3 (vCA3) slices.[1][5][7] | Attenuation of large-amplitude AMPA receptor-mediated bursts.[1][5][7] | (R,S)-ketamine[5][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the core experimental protocols used in the characterization of FENM.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To assess the affinity and selectivity of FENM for the NMDA receptor compared to a panel of other receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., NMDA receptor) or from specific brain regions (e.g., cortex, hippocampus).
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (FENM).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the concentration of FENM that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Patch Clamp Electrophysiology
This technique allows for the measurement of ion flow across a cell membrane, providing insights into the functional effects of a compound on ion channels and receptors.[1]
Objective: To determine the effect of FENM on glutamatergic activity in hippocampal neurons.[1][5]
Methodology:
-
Slice Preparation: Acute brain slices (e.g., 250-300 µm thick) containing the region of interest (e.g., hippocampus) are prepared from rodents.[8] Slices are kept viable in artificial cerebrospinal fluid (aCSF).
-
Cell Identification: Neurons, such as pyramidal cells in the vCA3 region, are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal ("gigaseal") with the membrane of a single neuron. The membrane patch can then be ruptured to allow for whole-cell recording.
-
Stimulation & Recording: Synaptic activity is evoked (e.g., by stimulating afferent fibers) and postsynaptic currents (e.g., AMPA receptor-mediated bursts) are recorded.
-
Drug Application: FENM is applied to the slice via perfusion in the aCSF at known concentrations.
-
Data Analysis: Changes in the frequency, amplitude, and kinetics of the recorded currents before and after drug application are analyzed to determine the functional effect of FENM.[5]
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, such as receptor subunits.
Objective: To quantify the expression of NMDA (e.g., NR2A) and AMPA (e.g., GluR1) receptor subunits in hippocampal tissue following treatment.[5]
Methodology:
-
Tissue Homogenization: Hippocampal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-NR2A, anti-GluR1).
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations: Pathways and Workflows
Diagrams are provided to visually represent key concepts and processes related to FENM characterization.
References
- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. researchgate.net [researchgate.net]
Fluoroethylnormemantine: A Technical Guide to its Role in Modulating Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroethylnormemantine (FENM) is a novel, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192). Emerging research has highlighted its potential as a neuroprotective agent with cognitive-enhancing properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and in stress-induced cognitive deficits. This technical guide provides an in-depth analysis of the current understanding of FENM's mechanism of action, with a specific focus on its impact on synaptic plasticity. Detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways are presented to offer a comprehensive resource for researchers in neuroscience and drug development.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurological process underlying learning and memory. Dysregulation of synaptic plasticity is a key feature of numerous neurological and psychiatric disorders. The glutamatergic system, particularly the NMDA receptor, plays a pivotal role in initiating the molecular cascades that lead to long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD).
This compound (FENM) has been developed as a second-generation memantine derivative with potentially improved therapeutic properties. Like memantine, FENM acts as an open-channel blocker of NMDA receptors, exhibiting a preference for extrasynaptic receptors, which are often implicated in excitotoxicity. This mechanism is thought to underlie its neuroprotective effects by reducing excessive Ca2+ influx associated with pathological conditions, while preserving the physiological function of synaptic NMDA receptors necessary for normal synaptic transmission and plasticity.
This guide will synthesize the available preclinical data on FENM, focusing on its effects on synaptic plasticity markers and functions.
Quantitative Data on the Effects of this compound on Synaptic Plasticity
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of FENM on synaptic plasticity.
Table 1: Effect of this compound on Hippocampal Long-Term Potentiation (LTP) in APP/PS1 Mice
| Treatment Group | fEPSP Slope (% of Baseline) | Data Source |
| Wild-Type (WT) + Vehicle | 155 ± 8% | |
| APP/PS1 + Vehicle | 110 ± 5% | |
| APP/PS1 + FENM (0.1 mg/kg/day, s.c. infusion) | 145 ± 7% | |
| APP/PS1 + FENM (0.3 mg/kg/day, i.p.) | 148 ± 9% |
fEPSP: field Excitatory Postsynaptic Potential. Data are presented as mean ± SEM. The data indicates that FENM treatment restores LTP in the APP/PS1 mouse model of Alzheimer's disease to levels comparable to wild-type animals.[1]
Table 2: Effect of this compound on Synaptic Protein Expression in Aβ₂₅₋₃₅-Treated Mice
| Treatment Group | PSD-95 Protein Level (Arbitrary Units) | GluN2A Protein Level (Arbitrary Units) | Data Source |
| Sham + Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 | |
| Aβ₂₅₋₃₅ + Vehicle | 0.65 ± 0.09 | 0.70 ± 0.11 | |
| Aβ₂₅₋₃₅ + FENM (0.1 mg/kg/day, s.c. infusion) | 0.95 ± 0.11 | 0.92 ± 0.13 |
PSD-95: Postsynaptic Density Protein 95; GluN2A: NMDA Receptor Subunit 2A. Protein levels were determined by Western blot analysis of synaptosomal fractions and normalized to the sham group. Data are presented as mean ± SEM. The data shows that FENM treatment rescues the reduction in key synaptic proteins induced by amyloid-beta peptide administration.[1]
Experimental Protocols
Hippocampal Long-Term Potentiation (LTP) Electrophysiology
This protocol is adapted from the methodology described in the study by Carles et al. (2025) for recording LTP in hippocampal slices from APP/PS1 mice.[1]
Experimental Workflow for LTP Recording
Caption: Workflow for preparing hippocampal slices and recording LTP.
-
Animals: Male APP/PS1 transgenic mice and wild-type (WT) littermates (10-11 months old) are used.
-
Slice Preparation:
-
Mice are anesthetized with isoflurane (B1672236) and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1.2 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgSO₄, 26.2 NaHCO₃, and 10 D-glucose, saturated with 95% O₂/5% CO₂.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber containing aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a submersion-type recording chamber and continuously perfused with aCSF at 32 ± 1°C.
-
A bipolar tungsten stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region.
-
A glass microelectrode filled with aCSF is used for recording.
-
Baseline responses are recorded every 15 seconds for at least 20 minutes.
-
LTP is induced by a high-frequency stimulation (HFS) protocol consisting of one train of 100 pulses at 100 Hz.[1]
-
fEPSPs are then recorded for at least 60 minutes post-HFS.
-
The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
-
Synaptosomal Fractionation and Western Blotting
This protocol is for the analysis of synaptic protein levels, as performed in studies investigating the effects of FENM.[1]
Workflow for Western Blotting of Synaptic Proteins
Caption: Workflow for the preparation of synaptosomal fractions and subsequent Western blot analysis.
-
Synaptosomal Fractionation:
-
Hippocampal tissue is homogenized in a sucrose (B13894) buffer (0.32 M sucrose, 1 mM NaHCO₃, 1 mM MgCl₂, 0.5 mM CaCl₂, with protease and phosphatase inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
The synaptosomal pellet is washed and then lysed to release synaptic proteins.
-
-
Western Blotting:
-
Protein concentration of the synaptosomal lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against PSD-95 (e.g., 1:1000 dilution) and GluN2A (e.g., 1:1000 dilution).
-
After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.
-
Signaling Pathways Modulated by this compound
Primary Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of action of FENM is the non-competitive antagonism of the NMDA receptor. By binding within the ion channel pore, FENM blocks the influx of Ca²⁺ ions that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). This action is crucial for its neuroprotective effects, as excessive Ca²⁺ influx through NMDA receptors is a key mediator of excitotoxicity.
Logical Relationship of FENM's Primary Action
Caption: FENM's primary mechanism of NMDA receptor antagonism.
Hypothesized Downstream Signaling Cascade: The CaMKII/ERK/CREB Pathway
While direct studies on the downstream signaling pathways of FENM are still limited, based on its action as an NMDA receptor antagonist and the known signaling cascades initiated by NMDA receptor modulation, a hypothetical pathway involving Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB) can be proposed. The antidepressant-like effects of memantine, the parent compound of FENM, have been shown to be dependent on CaMKII and ERK signaling.[1]
Hypothesized FENM Signaling Pathway
Caption: Hypothesized signaling pathway modulated by FENM.
This proposed pathway suggests that by preferentially blocking extrasynaptic NMDA receptors, FENM may reduce the activation of signaling cascades that lead to synaptic depression and cell death, while preserving the physiological activity of synaptic NMDA receptors that are crucial for activating pro-survival and plasticity-enhancing pathways like the CaMKII/ERK/CREB cascade.
Conclusion and Future Directions
This compound is a promising novel NMDA receptor antagonist with demonstrated efficacy in preclinical models of Alzheimer's disease and stress-related disorders. Its ability to restore hippocampal LTP and rescue synaptic protein deficits highlights its potential to modulate synaptic plasticity. The proposed mechanism of action, involving the preferential blockade of extrasynaptic NMDA receptors, provides a plausible explanation for its neuroprotective and cognitive-enhancing effects.
Future research should focus on elucidating the precise downstream signaling pathways modulated by FENM. Direct investigation into the involvement of the CaMKII/ERK/CREB pathway, as well as other potential signaling cascades, will be crucial for a complete understanding of its molecular mechanisms. Furthermore, studies exploring the effects of FENM on other forms of synaptic plasticity, such as LTD, and its impact on dendritic spine morphology will provide a more comprehensive picture of its role in shaping synaptic function. As a potential therapeutic agent, continued investigation into the long-term safety and efficacy of FENM in a wider range of preclinical models is warranted.
References
[18F]-FENM: A Novel PET Tracer for Imaging Activated NMDA Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of [18F]-Fluoroethylnormemantine ([18F]-FENM), a promising positron emission tomography (PET) tracer for the in vivo imaging of activated N-methyl-D-aspartate (NMDA) receptors. [18F]-FENM is a derivative of memantine (B1676192) and is designed to selectively bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, which is accessible primarily when the channel is in its open, active state.[1] This property makes [18F]-FENM a valuable tool for investigating the role of NMDA receptor overactivation in a variety of neurological and psychiatric disorders.
Core Concepts and Mechanism of Action
The N-methyl-D-aspartate receptor (NMDAr) is a crucial ionotropic glutamate (B1630785) receptor that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous disorders, including Alzheimer's disease, schizophrenia, and brain injury.[1]
[18F]-FENM's mechanism of action relies on its ability to act as an uncompetitive antagonist, binding to the PCP site located inside the NMDA receptor's ion channel. This binding is "use-dependent," meaning the tracer preferentially binds to receptors that have been activated by glutamate and a co-agonist (glycine or D-serine), leading to channel opening. This allows for the visualization and quantification of NMDA receptor activity, rather than just their density.
Quantitative Data
The following tables summarize the key quantitative data available for [18F]-FENM and its non-radioactive analogue, [19F]-FNM.
Table 1: In Vitro Binding Affinity of [19F]-FNM for the NMDA Receptor PCP Site
| Brain Region | IC50 (µM) | Radioligand |
| Rat Forebrain | 13.0 ± 8.9 | [3H]-TCP |
| Rat Frontal Cortex | 80.8 ± 15.1 | [3H]-TCP |
| Rat Hippocampus | 52.9 ± 9.7 | [3H]-TCP |
| Data sourced from competitive binding assays against [3H]N-(1-[2-thienyl]cyclohexyl)piperidine ([3H]-TCP).[2] |
Table 2: In Vitro Selectivity Profile of [19F]-FNM
| Receptor/Site | Binding Inhibition | Notes |
| Opioid Receptors | Significant | The selectivity for the NMDA receptor ion-channel was found to be at least sevenfold higher compared to other targets in the forebrain.[2] |
| Glycine site (NMDA) | No displacement | |
| AMPA Receptors | No displacement | |
| Kainate Receptors | No displacement | |
| Dopaminergic Receptors | No displacement | |
| This table is based on available data; a comprehensive screening against a wider panel of CNS receptors is not fully detailed in the reviewed literature.[2] |
Table 3: In Vivo Characteristics of [18F]-FENM in Rats
| Parameter | Value | Notes |
| Brain Uptake | 0.4% of injected dose | Stabilizes at 40 minutes post-injection. |
| Brain-to-Blood Ratio | 6 | |
| Specific Activity | >355 GBq/µmol | |
| Fluorination Yield | 10.5% (end of synthesis) | |
| Data obtained from in vivo studies in rats.[1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of [18F]-FENM.
Radiosynthesis of [18F]-FENM
The radiosynthesis of [18F]-FENM is typically performed in a two-step process using an automated radiochemistry module, such as the Raytest® SynChrom R&D.[1]
Step 1: [18F]-Fluorination
-
Precursor: 1-(N-Boc)-3-(2-tosyloxyethyl)-adamantane.
-
Reaction: Nucleophilic substitution of the tosyloxy group with [18F]fluoride.
-
Details: No-carrier-added [18F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel. The precursor, dissolved in an appropriate solvent, is added, and the reaction is heated.
Step 2: Deprotection
-
Reaction: Removal of the Boc protecting group.
-
Details: After the fluorination step, the intermediate is treated with an acid to remove the Boc group, yielding [18F]-FENM.
Purification and Quality Control
-
The final product is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Radiochemical purity is assessed by analytical HPLC.[2]
-
Specific activity is calculated based on the amount of radioactivity and the mass of the final product.
In Vitro Competition Binding Assay
This assay determines the affinity of [19F]-FNM for the PCP site of the NMDA receptor.[2]
-
Radioligand: [3H]-TCP.
-
Tissue Preparation: Rat brain tissue (e.g., forebrain, frontal cortex, hippocampus) is homogenized, and crude membrane fractions are prepared by centrifugation.
-
Assay Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-TCP and varying concentrations of the competitor ligand ([19F]-FNM).
-
The incubation is carried out at a specific temperature and for a duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of [19F]-FNM that inhibits 50% of the specific binding of [3H]-TCP (IC50) is determined by non-linear regression analysis of the competition curves.
Quinolinic Acid-Induced Excitotoxicity Animal Model
This model is used to induce NMDA receptor overactivation and subsequent neuronal damage to evaluate the in vivo performance of [18F]-FENM.[2]
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery:
-
The anesthetized rat is placed in a stereotaxic frame.
-
A small burr hole is drilled in the skull over the target brain region (e.g., the striatum).
-
A microsyringe is used to slowly inject a solution of quinolinic acid into the target area. The contralateral side may be injected with saline to serve as a control.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
In Vivo PET Imaging
This protocol outlines the procedure for acquiring PET images with [18F]-FENM in the rat model of excitotoxicity.
-
Animal Preparation:
-
Animals are fasted for a period before the scan to reduce variability in tracer uptake.
-
Anesthesia is induced and maintained throughout the imaging session (e.g., with isoflurane). Body temperature is monitored and maintained.
-
-
Tracer Administration:
-
[18F]-FENM (e.g., 30 ± 20 MBq) is administered intravenously via a tail vein catheter.
-
-
PET Scan Acquisition:
-
A dynamic or static PET scan is acquired using a microPET/CT scanner.
-
For static imaging, the scan is typically performed around 40 minutes post-injection, when the tracer concentration in the brain has stabilized.[1]
-
A CT scan is also acquired for attenuation correction and anatomical co-registration.
-
-
Specificity Control: To confirm the specificity of [18F]-FENM binding to the PCP site, a separate group of animals can be pre-treated with a known NMDA receptor channel blocker, such as ketamine, prior to tracer injection. A reduction in [18F]-FENM uptake in the brain would indicate specific binding.[1]
PET Data Analysis
-
Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).
-
Image Analysis:
-
The PET images are co-registered with the CT or MR images for anatomical reference.
-
Regions of interest (ROIs) are drawn on the images corresponding to specific brain areas (e.g., the lesioned striatum, contralateral striatum, cerebellum).
-
The radioactivity concentration in each ROI is determined.
-
-
Quantification:
-
Standardized Uptake Value (SUV): The SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])
-
Standardized Uptake Value Ratio (SUVR): To reduce variability, the SUV in a target region is often normalized to the SUV in a reference region with low specific binding. The cerebellum is commonly used as a reference region for NMDA receptor imaging.[3] SUVR = SUV_target / SUV_reference
-
Ex Vivo Autoradiography and Immunohistochemistry
These techniques are used to correlate the distribution of [18F]-FENM with the localization of NMDA receptors at a microscopic level.[1]
-
Tissue Collection: Following the PET scan, animals are euthanized, and their brains are rapidly removed and frozen.
-
Autoradiography:
-
Frozen brain sections are cut using a cryostat.
-
The sections are exposed to a phosphor imaging plate.
-
The plate is then scanned to visualize the distribution of radioactivity ([18F]-FENM).
-
-
Immunohistochemistry:
-
Adjacent brain sections are used for immunohistochemical staining.
-
The sections are incubated with a primary antibody against an NMDA receptor subunit (e.g., NR1).
-
A secondary antibody conjugated to a fluorescent or enzymatic label is then applied.
-
The sections are imaged using a microscope to visualize the distribution of the NMDA receptors.
-
-
Correlation: The autoradiography and immunohistochemistry images are then co-registered and analyzed to determine the degree of colocalization between [18F]-FENM binding and NMDA receptor expression.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and downstream signaling cascade.
Experimental Workflow for [18F]-FENM PET Imaging
References
Methodological & Application
Application Notes and Protocols for Fluoroethylnormemantine (FENM) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Fluoroethylnormemantine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist, in mice. This document outlines detailed protocols for various experimental paradigms, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Overview and Mechanism of Action
This compound (FENM) is a derivative of memantine, developed as a potential therapeutic agent for neuropsychiatric and neurodegenerative disorders.[1][2] Its primary mechanism of action is the uncompetitive antagonism of NMDA receptors, which play a crucial role in excitatory neurotransmission and synaptic plasticity.[3][4] By blocking the NMDA receptor channel pore, FENM can modulate glutamatergic signaling, thereby offering neuroprotective and cognitive-enhancing effects.[4][5] Studies have also indicated that FENM can attenuate large-amplitude AMPA receptor-mediated bursts in the hippocampus, suggesting a broader impact on glutamatergic neurotransmission.[6]
Pharmacokinetic Profile
FENM exhibits favorable pharmacokinetic properties for in vivo studies in mice, including good brain accumulation.[1] While a detailed pharmacokinetic profile in mice is not fully elucidated, it is expected to have a short half-life of less than two hours, similar to its parent compound, memantine.[1] FENM is reported to be poorly metabolized in vivo, with good plasma stability.[1]
Table 1: Pharmacokinetic and Physicochemical Properties of FENM
| Property | Value | Reference |
| Brain Uptake | Approx. 0.4% of injected dose in the brain (in rats) | [7] |
| Brain-to-Blood Ratios | Varies from 5 (brain stem) to 8 (cortex) | [5][8] |
| Metabolism | Poorly metabolized in vivo | [1] |
| Half-life (expected in mice) | < 2 hours | [1] |
| Binding Affinity (Ki) | 3.5 x 10-6 M | [3] |
| Lipophilicity (logD) | 1.93 | [3] |
Experimental Protocols
This section details protocols for the administration of FENM in mice for behavioral and neuroprotective studies.
General Preparation and Administration
Materials:
-
This compound (FENM)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., sterile water, saline)
-
Appropriate syringes and needles for the chosen administration route
-
Animal scale
Preparation of FENM Solution:
-
Determine the required concentration of FENM based on the desired dosage (mg/kg) and the average weight of the mice.
-
Dissolve the appropriate amount of FENM powder in the chosen vehicle. Ensure complete dissolution.
-
Vortex the solution to ensure homogeneity.
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for systemic administration. Volumes should typically not exceed 10 ml/kg.
-
Subcutaneous (SC) Infusion: Achieved using osmotic mini-pumps for continuous, long-term delivery.
-
Oral Administration (PO): Can be administered via oral gavage or in the drinking water.
Protocol for Behavioral Studies (e.g., Fear Conditioning, Forced Swim Test)
This protocol is adapted from studies investigating the antidepressant-like and fear-reducing effects of FENM.[6]
Animals: 129S6/SvEv mice are a suitable strain for these studies.[6]
Experimental Workflow:
Caption: Workflow for behavioral studies with FENM.
Procedure:
-
Acclimation: House mice in standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer a single dose of FENM (10, 20, or 30 mg/kg) or vehicle via IP injection.[6] The timing of administration will depend on the specific experimental question (e.g., 30 minutes before the behavioral test).
-
Behavioral Testing:
-
Forced Swim Test (FST): To assess antidepressant-like effects, place mice in a cylinder of water and record immobility time. FENM has been shown to decrease immobility time.[3]
-
Contextual Fear Conditioning (CFC): To evaluate effects on fear memory, train mice to associate a context with an aversive stimulus (e.g., footshock). FENM can be administered before conditioning or before re-exposure to the context to assess its impact on fear acquisition and expression.[6]
-
Protocol for Alzheimer's Disease Models
This protocol is based on studies using pharmacological (Aβ25–35-injected) and transgenic (APP/PS1) mouse models of Alzheimer's disease.[2][9]
Animals: Swiss CD-1 mice for the Aβ25–35 model or APP/PS1 transgenic mice.[2][9]
Experimental Workflow for Neuroprotection Study:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 7. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Fluoroethylnormemantine (FENM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Fluoroethylnormemantine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist. The information compiled from preclinical studies is intended to guide researchers in designing and executing in vivo experiments to explore the therapeutic potential of FENM.
Overview of this compound (FENM)
This compound (FENM) is a derivative of memantine, developed as a potential therapeutic agent for neurological and psychiatric disorders.[1] Preclinical studies have investigated its efficacy in models of Alzheimer's disease and stress-induced behavioral disorders.[2][3] FENM functions as a non-competitive NMDA receptor antagonist, modulating glutamatergic neurotransmission.[4] It has demonstrated neuroprotective, anti-amnesic, and antidepressant-like effects in various animal models.[2][5]
In Vivo Administration Data
The following tables summarize the quantitative data from various in vivo studies involving FENM administration in rodent models.
Table 1: FENM Administration in Alzheimer's Disease Mouse Models
| Animal Model | Administration Route | Dosage | Duration | Key Findings |
| Aβ₂₅₋₃₅-injected Mice | Subcutaneous (SC) Infusion | 0.03-0.3 mg/kg/day | 7 days | Prevented deficits in spontaneous alternation and object recognition at all doses.[3] |
| Aβ₂₅₋₃₅-injected Mice | Intraperitoneal (IP) Injection | 0.03-0.3 mg/kg/day | 7 days | Prevented memory deficits.[3] |
| APP/PS1 Transgenic Mice | Intraperitoneal (IP) Injection | 0.3 mg/kg/day | 4 weeks | Alleviated deficits in spontaneous alternation.[6] |
| APP/PS1 Transgenic Mice | Subcutaneous (SC) Infusion | 0.1 mg/kg/day | 4 weeks | Alleviated deficits in spontaneous alternation and reduced neuroinflammation.[6] |
| APP/PS1 Transgenic Mice | Oral (in drinking water) | 1 and 5 mg/kg/day | 9 months (from 3 to 12 months of age) | Delayed pathology, with the 1 mg/kg/day dose being more effective in reducing Aβ species accumulation and neuroinflammation.[7] |
Table 2: FENM Administration in Stress and Fear-Related Behavior Models
| Animal Model | Administration Route | Dosage | Timing of Administration | Key Findings |
| 129S6/SvEv Mice (Contextual Fear Conditioning) | Intraperitoneal (IP) Injection | 10, 20, or 30 mg/kg | 5 minutes after conditioning | 20 mg/kg dose reduced immobility time in the forced swim test.[8] |
| 129S6/SvEv Mice (Contextual Fear Conditioning) | Intraperitoneal (IP) Injection | 10, 20, or 30 mg/kg | 1 week before conditioning | 20 and 30 mg/kg doses decreased fear expression.[8] |
| Wistar Rats (Cued Fear Conditioning) | Intraperitoneal (IP) Injection | 5, 10, or 20 mg/kg | 30 minutes before conditioning | Reduced freezing to conditioned tones.[9] |
| Wistar Rats (Forced Swim Test) | Intraperitoneal (IP) Injection | 1, 3, or 10 mg/kg | Acutely before test | 10 mg/kg dose significantly reduced mean immobility time.[9] |
Experimental Protocols
Preparation of FENM Solutions
-
For Injection (IP and SC):
-
For Oral Administration (in drinking water):
Administration Procedures
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse or rat.
-
Locate the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the FENM solution slowly. The injection volume is typically around 100 µl per 20 g of body weight for mice.[3][4]
-
-
Subcutaneous (SC) Infusion using Osmotic Micropumps:
-
Anesthetize the animal following approved institutional protocols.
-
Surgically implant an osmotic micropump (e.g., Alzet) subcutaneously in the dorsal region.
-
The pump is pre-filled with the FENM solution at a concentration calculated to deliver the desired daily dose (e.g., 0.5 µl/h).[3][4]
-
Monitor the animal for post-operative recovery.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of FENM
FENM acts as an antagonist at the NMDA receptor, which is a key player in glutamatergic signaling. Overactivation of NMDA receptors, particularly extrasynaptic receptors, is implicated in excitotoxicity and neuronal damage seen in conditions like Alzheimer's disease.[3] By blocking the NMDA receptor channel, FENM is thought to reduce excessive Ca²⁺ influx, thereby preventing downstream pathological events such as apoptosis and neuroinflammation.[3][4]
Caption: Proposed mechanism of FENM at the glutamatergic synapse.
Experimental Workflow for Alzheimer's Disease Models
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of FENM in a mouse model of Alzheimer's disease induced by Aβ₂₅₋₃₅ peptide injection.
Caption: Workflow for FENM evaluation in an Aβ-induced AD mouse model.
Logical Relationship in Fear Conditioning Studies
In studies investigating the prophylactic effects of FENM on fear learning, the timing of drug administration relative to the stressor (fear conditioning) is a critical variable.
Caption: Logical flow for prophylactic vs. post-stressor FENM administration.
References
- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. [PDF] Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Behavioral assays using Fluoroethylnormemantine (forced swim test, cued fear conditioning)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting forced swim tests and cued fear conditioning assays using the novel N-methyl-D-aspartate (NMDA) receptor antagonist, Fluoroethylnormemantine (FENM). The information is compiled to assist in the preclinical evaluation of FENM and similar compounds for their potential therapeutic effects on stress-induced maladaptive behaviors.
This compound: An Overview
This compound (FENM) is a derivative of memantine (B1676192) and acts as an uncompetitive antagonist of the NMDA receptor.[1][2] It is being investigated for its potential as a prophylactic and therapeutic agent for major depressive disorder and other stress-related conditions.[3][4] Preclinical studies have shown that FENM can reduce behavioral despair and facilitate fear extinction learning in rodent models.[3][5] Unlike some other NMDA receptor antagonists like ketamine, FENM appears to have a favorable side-effect profile, not inducing significant alterations in sensorimotor gating or locomotion at effective doses.[2][5]
Forced Swim Test (FST) with this compound
The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral assay to screen for antidepressant-like activity.[6][7] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[7][8] Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility, suggesting a promotion of active coping strategies.[8]
Quantitative Data Summary
The following table summarizes the effects of this compound on immobility time in the forced swim test in male 129S6/SvEv mice when administered after a stressor (contextual fear conditioning).[3][9]
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) on Day 2 | Standard Error of the Mean (SEM) |
| Saline | - | ~150 | - |
| FENM | 10 | ~125 | - |
| FENM | 20 | ~100* | - |
| FENM | 30 | Not reported | - |
| (R,S)-ketamine | 30 | ~90** | - |
Note: Statistical significance (p < 0.05) compared to the saline control group is denoted by (). *(p < 0.01)[9] The values are approximate, based on graphical data from the source.
Experimental Protocol: Forced Swim Test
This protocol is adapted from standard FST procedures and incorporates parameters from studies utilizing FENM.[3][10][11]
Materials:
-
This compound (FENM)
-
Saline solution (vehicle)
-
Cylindrical containers (e.g., Plexiglas, 30 cm height x 20 cm diameter)[11]
-
Video recording equipment
-
Animal scale
-
Dry towels and a warming area (e.g., incubator at 32°C)[12]
Procedure:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimation before the experiment.
-
Drug Preparation and Administration:
-
Prepare FENM in a saline vehicle at the desired concentrations (e.g., 10, 20, 30 mg/kg).[3]
-
Administer the prepared solution or saline vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
In the context of post-stress assessment, administer the drug after the conditioning phase of the cued fear conditioning test.[3]
-
-
Forced Swim Test Apparatus:
-
Testing Procedure (for mice):
-
The test is typically conducted in a single 6-minute session.[10][11]
-
Gently place each mouse into the water-filled cylinder.[11]
-
Start video recording immediately.
-
The first 2 minutes of the session are considered a habituation period and are typically not scored for immobility.[11]
-
Score the behavior during the final 4 minutes of the test.[11]
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.[10]
-
-
Post-Test Procedure:
-
At the end of the 6-minute session, carefully remove the mouse from the water.
-
Gently dry the mouse with a towel and place it in a warmed holding cage before returning it to its home cage.[12]
-
-
Data Analysis:
-
Analyze the video recordings to score the total time spent immobile during the last 4 minutes of the test.
-
Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test with FENM.
Cued Fear Conditioning (CFC) with this compound
Cued fear conditioning is a behavioral paradigm used to assess associative learning and memory, particularly fear memory.[13][14] In this test, an animal learns to associate a neutral conditioned stimulus (CS), such as an auditory cue, with an aversive unconditioned stimulus (US), typically a mild footshock.[13][15] The strength of this association is measured by the degree of freezing behavior (a fear response) exhibited by the animal when presented with the CS alone in a novel context.[13]
Quantitative Data Summary
The following table summarizes the effect of this compound administered prophylactically (one week before conditioning) on freezing behavior during the cued fear conditioning test in male 129S6/SvEv mice.[9]
| Treatment Group | Dose (mg/kg) | Mean % Freezing during Tone Presentation | Standard Error of the Mean (SEM) |
| Saline | - | ~55% | - |
| FENM | 10 | ~50% | - |
| FENM | 20 | ~35%* | - |
| FENM | 30 | ~30%** | - |
| (R,S)-ketamine | 30 | ~25%*** | - |
Note: Statistical significance (p < 0.05) compared to the saline control group is denoted by (). **(p < 0.01), **(p < 0.001)[9] The values are approximate, based on graphical data from the source.
Experimental Protocol: Cued Fear Conditioning
This protocol is based on standard CFC procedures and includes parameters relevant to studies with FENM.[13][15][16]
Materials:
-
This compound (FENM)
-
Saline solution (vehicle)
-
Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera.
-
A novel context chamber (different in shape, color, and odor from the conditioning chamber).
-
Animal scale.
Procedure:
-
Animal Acclimation: As described for the FST.
-
Drug Preparation and Administration:
-
Conditioning Phase (Day 1):
-
Place the mouse in the conditioning chamber and allow for a 120-second habituation period.[13]
-
Present the conditioned stimulus (CS), an auditory cue (e.g., 30 seconds of white noise at 55 dB).[13]
-
During the final 2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.3 mA).[13]
-
Repeat the CS-US pairing for a total of three presentations, with an inter-trial interval of 90 seconds.[13]
-
After the final pairing, leave the mouse in the chamber for an additional 90 seconds before returning it to its home cage.[13]
-
-
Cued Fear Test (Day 2 or later):
-
Place the mouse in the novel context chamber.
-
Allow for a 3-minute baseline period to assess freezing in the absence of the cue.[13]
-
Present the auditory CS for 3 minutes.[13]
-
Record the freezing behavior throughout the session. Freezing is defined as the complete absence of movement except for respiration.[14]
-
-
Data Analysis:
-
Calculate the percentage of time spent freezing during the baseline period and during the presentation of the auditory cue.
-
Compare the percentage of freezing during the cue presentation between the different treatment groups using appropriate statistical methods.
-
Experimental Workflow: Cued Fear Conditioning
Caption: Workflow for Cued Fear Conditioning with FENM.
Signaling Pathway of this compound
This compound, like its parent compound memantine, is an uncompetitive antagonist of the NMDA receptor.[1] This means it binds to the NMDA receptor channel when it is in an open state, thereby blocking the influx of calcium ions (Ca2+).[2] Excessive Ca2+ influx through NMDA receptors is implicated in excitotoxicity and neuronal dysfunction, which are thought to contribute to the pathophysiology of depression and other neurological disorders.[1] By modulating NMDA receptor activity, FENM may help to restore normal glutamatergic neurotransmission.[1]
Caption: FENM's mechanism of action at the NMDA receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 7. lasa.co.uk [lasa.co.uk]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 14. Fear Conditioning Test - Creative Biolabs [creative-biolabs.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. SOP of fear conditioning test [ja.brc.riken.jp]
Application Notes and Protocols: Radiolabeling of [18F]-Fluoroethylnormemantine
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]-Fluoroethylnormemantine ([18F]-FNM) is a positron emission tomography (PET) tracer derived from memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This radiotracer is designed to bind to the phencyclidine (PCP) site within the NMDA receptor's ion channel, which is primarily accessible when the channel is in its open and active state.[1][2] The overexcitation of NMDA receptors is implicated in various neurological and neuropsychiatric disorders, including Alzheimer's disease and schizophrenia.[1] Therefore, [18F]-FNM serves as a promising tool for in vivo imaging and quantification of NMDA receptor activity, offering potential for preclinical research and clinical diagnostics in neurology and psychiatry.[1]
These application notes provide a detailed protocol for the automated radiosynthesis and quality control of [18F]-FNM.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the radiosynthesis and properties of [18F]-Fluoroethylnormemantine.
Table 1: Radiosynthesis and Product Characteristics
| Parameter | Value | Reference |
| Radiochemical Yield (end of synthesis) | 10.5% ± 3% | [2] |
| Mean Activity | 3145 MBq | [2] |
| Specific Activity | > 355 GBq/µmol | [2] |
| Synthesis Time | Not specified | |
| Radiochemical Purity | > 99% |
Table 2: Physicochemical and In Vitro Properties
| Parameter | Value | Reference |
| Log D | 1.93 | [2] |
| IC50 of [19F]-FNM | 6.1 x 10⁻⁶ M | [1][2] |
| Ki | 3.5 µM | [2] |
Experimental Protocols
Materials and Equipment
-
Precursor: 1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane (1)
-
Automated Synthesis Module: Raytest® SynChrom R&D fluorination module or similar.[1][2]
-
Reagents:
-
[18F]Fluoride
-
Kryptofix 2.2.2. (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Dimethylsulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Water for injection
-
Sodium chloride (0.9%)
-
-
Purification:
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector.
-
Sep-Pak C18 cartridge
-
-
Quality Control:
-
Analytical High-Performance Liquid Chromatography (HPLC) system with radioactivity and UV detectors.
-
Phenomenex Luna® C18 column (4.6 x 150 mm) or equivalent.[2]
-
Thin-Layer Chromatography (TLC) scanner.
-
Radiosynthesis of [18F]-Fluoroethylnormemantine
The automated radiosynthesis of [18F]-FNM is a two-step process involving a nucleophilic substitution followed by a deprotection step.
Step 1: Nucleophilic Fluorination
-
[18F]Fluoride Trapping and Elution:
-
Aqueous [18F]fluoride is trapped on an anion exchange cartridge.
-
The trapped [18F]fluoride is eluted into the reactor vessel with a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The water is removed from the reactor by azeotropic distillation with acetonitrile under a stream of nitrogen or helium. This step is repeated to ensure anhydrous conditions.
-
-
Fluorination Reaction:
-
The precursor, 1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane (1), dissolved in DMSO, is added to the dried [18F]fluoride/K222 complex.[2]
-
The reaction mixture is heated to initiate the nucleophilic substitution of the tosylate group with [18F]fluoride.
-
This reaction forms the fluorinated intermediate, tert-butyl [3-(2-fluoroethyl)tricyclo[3.3.1.13,7]decan-1-yl]carbamate.
-
Step 2: Deprotection
-
Acid Hydrolysis:
-
After the fluorination reaction, an aqueous solution of hydrochloric acid is added to the reactor.
-
The mixture is heated to remove the tert-butyloxycarbonyl (Boc) protecting group.
-
-
Neutralization:
-
The reaction mixture is neutralized with a suitable base.
-
Purification
-
Semi-Preparative HPLC:
-
Formulation:
Quality Control
-
Analytical HPLC:
-
The radiochemical purity and identity of the final product are determined by analytical HPLC.[2]
-
A co-injection of the final product with a non-radioactive [19F]-FNM reference standard is performed to confirm the identity of the radiolabeled compound.[2]
-
The mobile phase is a mixture of ethanol and another suitable aqueous buffer.[2]
-
The column used is a Phenomenex Luna® C18 (4.6 x 150 mm).[2]
-
Detection is performed using a radioactivity detector and a UV detector (at 217 nm).[2]
-
-
Other Quality Control Tests:
-
pH: The pH of the final formulation should be within the acceptable range for intravenous injection.
-
Radionuclidic Purity: The radionuclidic purity is determined using a gamma-ray spectrometer.
-
Residual Solvents: Gas chromatography is used to determine the concentration of residual solvents (e.g., ethanol, acetonitrile, DMSO).
-
Sterility and Endotoxin Testing: These tests are performed to ensure the product is safe for administration.
-
Visualizations
Caption: NMDA receptor signaling pathway and the mechanism of action of Memantine/[18F]-FNM.
Caption: Experimental workflow for the automated radiosynthesis of [18F]-Fluoroethylnormemantine.
References
Application Notes and Protocols for PET Imaging with [¹⁸F]Fluoroethylnormemantine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Fluoroethylnormemantine ([¹⁸F]-FNM) is a positron emission tomography (PET) radiotracer derived from memantine, a known N-methyl-D-aspartate (NMDA) receptor antagonist. [¹⁸F]-FNM is designed to bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, which is primarily accessible when the channel is in its open, active state. This property makes [¹⁸F]-FNM a promising tool for in vivo imaging and quantification of NMDA receptor activity in the brain. Over-activation of NMDA receptors is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] These application notes provide a summary of key data and detailed protocols for utilizing [¹⁸F]-FNM in preclinical animal models.
Data Presentation
Radiosynthesis and Physicochemical Properties of [¹⁸F]-FNM
The automated radiosynthesis of [¹⁸F]-FNM is typically a two-step process involving nucleophilic substitution followed by hydrolysis.
| Parameter | Value | Reference |
| Precursor | 1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane | |
| Radiochemical Yield | 10.5% ± 3% (end of synthesis) | |
| Mean Activity | 3145 MBq | [1] |
| Specific Activity | > 355 GBq/μmol | [1] |
| Log D | 1.93 |
In Vitro Binding Affinity of this compound (FNM)
The affinity of the non-radioactive form of FNM for the PCP binding site of the NMDA receptor has been determined through competition assays.
| Parameter | Value | Reference |
| IC₅₀ | 6.1 x 10⁻⁶ M | [1] |
| Kᵢ | 3.5 µM |
In Vivo Biodistribution of [¹⁸F]-FNM in Rats
Following intravenous injection, [¹⁸F]-FNM demonstrates favorable brain uptake and distribution.
| Parameter | Value | Time Post-Injection | Reference |
| Brain Uptake (% Injected Dose) | 0.4% | 40 minutes | [1][2] |
| Brain-to-Blood Ratio | 6 | 40 minutes | [1] |
| Brain Concentration Stabilization | ~40 minutes | - | [1] |
| Highest Intensity Regions | Cortex, Cerebellum | - | [1] |
| Lowest Intensity Region | White Matter | - | [1] |
Experimental Protocols
Radiosynthesis of [¹⁸F]-FNM
This protocol is a generalized summary based on published methods.
-
Fluorination: Perform nucleophilic substitution on the precursor, 1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane, with [¹⁸F]fluoride in DMSO.
-
Hydrolysis: Hydrolyze the resulting fluorinated compound, tert-butyl [3-(2-fluoroethyl)tricyclo[3.3.1.1³,⁷]dec-1-yl] carbamate, using hydrochloric acid at 110 °C.
-
Neutralization and Purification: Neutralize the product to obtain 3-(2-fluoroethyl)tricyclo[3.3.1.1³,⁷]decan-1-amine ([¹⁸F]-FNM). Purify using high-performance liquid chromatography (HPLC).
-
Formulation: For animal experiments, dilute the final product in 0.9% sodium chloride to a suitable volumic activity (e.g., 200 MBq/mL).
Animal Preparation and PET Imaging
This protocol is designed for dynamic PET acquisition in rats.
-
Animal Model: Use male Sprague-Dawley rats (weight ~350 g).
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane (B1672236) or 70 mg/kg thiopental).
-
Catheterization: Place a catheter in the tail vein for radiotracer injection.
-
Radiotracer Injection: Inject a bolus of [¹⁸F]-FNM (e.g., 85-93 MBq).
-
PET/CT Acquisition:
-
Begin PET acquisition simultaneously with the injection.
-
Perform a dynamic scan for a duration of 70 minutes.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 6 iterations, 16 subsets, 2-mm FWHM Gaussian filter).
-
Data Analysis:
-
Draw volumes of interest (VOIs) on the co-registered CT images for various brain regions.
-
Generate time-activity curves (TACs) for each VOI.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for quantitative analysis.
-
Ex Vivo Autoradiography and Immunohistochemistry
This protocol allows for the verification of [¹⁸F]-FNM binding to NMDA receptors.[1]
-
Animal Preparation and Injection: Anesthetize a rat and inject [¹⁸F]-FNM (e.g., 92.7 ± 7 MBq).
-
Euthanasia and Brain Extraction: At 40 minutes post-injection, euthanize the animal (e.g., with pentobarbital) and immediately extract the brain.
-
Tissue Sectioning: Freeze the brain and cut 20 µm thick sections.
-
Autoradiography: Expose the brain sections to a phosphorscreen.
-
Immunohistochemistry:
-
Use adjacent sections for immunohistochemical staining.
-
Use a primary antibody against the NR1 subunit of the NMDA receptor (anti-NR1).
-
-
Image Analysis:
-
Acquire images from both the autoradiography and immunohistochemistry.
-
Perform a correlation analysis (e.g., using ImageJ) to determine the colocalization of the [¹⁸F]-FNM signal and NMDA receptor expression. A significant positive correlation (e.g., r = 0.622, p < 0.0001) confirms specific binding.[1]
-
Specificity Study with Ketamine Blockade
This protocol is used to demonstrate the specificity of [¹⁸F]-FNM for the PCP binding site.[1]
-
Animal Preparation: Anesthetize a rat with ketamine (a pharmacological dose, e.g., 80 mg/kg) instead of isoflurane or thiopental. Ketamine will saturate the PCP binding sites on the NMDA receptors.
-
Radiotracer Injection and Imaging/Autoradiography: Follow the procedures outlined in the PET imaging or ex vivo autoradiography protocols.
-
Analysis: Compare the [¹⁸F]-FNM uptake in the ketamine-anesthetized animal to that in a control animal. A significantly lower and more homogeneous signal in the ketamine-treated animal indicates specific binding of [¹⁸F]-FNM to the PCP site.[1]
Visualizations
Caption: Automated two-step radiosynthesis of [¹⁸F]-FNM.
Caption: Experimental workflow for in vivo [¹⁸F]-FNM PET imaging.
Caption: [¹⁸F]-FNM binding to the NMDA receptor and blockade by ketamine.
References
Application Notes and Protocols for Electrophysiology Studies with Fluoroethylnormemantine (FENM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) is a novel, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine.[1][2] It has shown promise in preclinical studies for the treatment of stress-induced maladaptive behaviors and as a neuroprotective agent in models of Alzheimer's disease.[1][3] Electrophysiology studies, particularly patch-clamp recordings, have been instrumental in elucidating the mechanism of action of FENM, revealing its modulatory effects on glutamatergic neurotransmission.
These application notes provide a comprehensive overview of the use of FENM in electrophysiology, including its known mechanism of action, detailed experimental protocols for patch-clamp recordings in hippocampal slices, and a summary of key quantitative findings. The provided protocols are designed to be a valuable resource for researchers investigating the electrophysiological effects of FENM and similar compounds.
Mechanism of Action
FENM acts as a non-competitive antagonist at the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel pore in a manner similar to its parent compound, memantine.[3] Electrophysiological studies have demonstrated that FENM shares a common neurobiological mechanism with the rapid-acting antidepressant (R,S)-ketamine.[1] A key finding is that a single in vivo administration of FENM can lead to a long-lasting attenuation of large-amplitude AMPA receptor-mediated bursts in the CA3 region of the hippocampus.[1] This suggests that FENM's primary antagonism of NMDA receptors leads to downstream modifications of AMPA receptor function, a proposed mechanism for the therapeutic effects of several NMDA receptor antagonists.[1]
Data Presentation
The following table summarizes the available quantitative data from electrophysiological and binding studies involving this compound and related compounds.
| Compound | Parameter | Preparation | Value | Reference |
| This compound (FENM) | Effect on AMPA Receptor-Mediated Bursts | In vivo administration followed by ex vivo patch-clamp in mouse vCA3 pyramidal cells | Significant attenuation of large-amplitude bursts | [1] |
| This compound (FENM) | Effect on NMDA Receptor-Mediated EPSCs | In vivo administration followed by ex vivo patch-clamp in mouse vCA3 pyramidal cells | No significant alteration one week post-administration | [1] |
| This compound (FNM) | IC50 | Rat forebrain homogenates | 13.0 ± 8.9 µM | [3] |
| Memantine | IC50 (GluN1/GluN2B) | Recombinant receptors | ~1 µM |
Experimental Protocols
This section provides a detailed protocol for whole-cell patch-clamp recording of spontaneous excitatory postsynaptic currents (sEPSCs) from pyramidal neurons in the CA3 region of the hippocampus following in vivo administration of FENM. This protocol is based on the methodology described by Chen et al. (2021).[1]
Protocol 1: Whole-Cell Patch-Clamp Recording of sEPSCs in Mouse Hippocampal Slices
1. Animal Model and In Vivo Drug Administration
-
Animals: 129S6/SvEv mice are a suitable strain for these studies.[1]
-
Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection. Electrophysiological recordings are typically performed one week after a single injection to assess long-lasting effects.[1]
2. Slice Preparation
-
Anesthetize the mouse deeply with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (aCSF) Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.
-
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature until recording.
3. Electrophysiological Recording
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Visualize CA3 pyramidal neurons using differential interference contrast (DIC) optics.
-
Patch Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Internal Solution Composition (for sEPSC recording; in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 290-295 mOsm.
-
Establish a whole-cell patch-clamp configuration in voltage-clamp mode.
-
Hold the membrane potential at -70 mV to record AMPA receptor-mediated sEPSCs.
-
To isolate NMDA receptor-mediated currents, the membrane can be held at a more depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., NBQX or CNQX).
4. Data Acquisition and Analysis
-
Acquire data using a suitable amplifier and data acquisition software.
-
Filter the signal at 2-5 kHz and digitize at 10-20 kHz.
-
Analyze sEPSC frequency, amplitude, and kinetics using appropriate software (e.g., Clampfit, Mini Analysis).
-
To analyze large-amplitude AMPA receptor-mediated bursts, set a threshold for burst detection based on amplitude and duration.[1]
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which FENM, as an NMDA receptor antagonist, is thought to modulate synaptic plasticity, leading to an attenuation of AMPA receptor-mediated activity.
References
Dosing Regimen for Fluoroethylnormemantine (FENM) in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) is a novel, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192).[1][2] It is under investigation for its potential therapeutic effects in neuropsychiatric and neurodegenerative disorders.[3][4] Unlike its parent compound memantine, FENM has been shown to facilitate fear extinction learning and reduce behavioral despair in rats without inducing significant sensorimotor side effects.[2][5] These properties make FENM a promising candidate for further preclinical development.
These application notes provide a comprehensive overview of the dosing regimen for FENM in rats based on currently available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Acute Dosing Regimens for FENM in Rats
| Dose (mg/kg) | Route of Administration | Vehicle | Pre-treatment Time | Species/Strain | Observed Effects | Reference |
| 1, 3 | Intraperitoneal (IP) | Saline | 30 minutes | Male Wistar | No significant effect on immobility time in Forced Swim Test (FST). | [5] |
| 5, 10, 20 | Intraperitoneal (IP) | Saline | 30 minutes | Male Wistar | Facilitated fear extinction learning.[5] 20 mg/kg did not alter sensorimotor gating. | [5] |
| 10 | Intraperitoneal (IP) | Saline | 30 minutes | Male Wistar | Significantly reduced immobility time in the FST. | [5] |
Table 2: Chronic Dosing Regimens for FENM in Mice (for reference)
| Dose (mg/kg/day) | Route of Administration | Vehicle | Duration | Species/Strain | Observed Effects | Reference |
| 1, 5 | Per Os (in drinking water) | Water | 9 months | APP/PS1 Mice | Alleviated cognitive deficits and reduced amyloid pathology. | [4] |
| 0.03 - 0.3 | Intraperitoneal (IP) | Saline | 1 week | Aβ25–35-injected mice | Prevented memory deficits, oxidative stress, and inflammation. | |
| 0.03 - 0.3 | Subcutaneous (SC) Infusion | Saline | 1 week | Aβ25–35-injected mice | Prevented memory deficits, neuroinflammation, and apoptosis. |
Table 3: Pharmacokinetic Parameters of Memantine in Rats (Parent Compound Reference)
No specific pharmacokinetic data for FENM in rats is currently available. The following data for memantine is provided for context.
| Parameter | Value | Route of Administration | Dose (mg/kg) | Reference |
| Tmax | 0.5 - 1 h | Oral (PO) / Subcutaneous (SC) | 1 and 10 | |
| t1/2 | 1.9 h | Intravenous (IV) | 1 | |
| t1/2 | 2.23 - 3.92 h | Oral (PO) | 1 - 10 | |
| t1/2 | 1.81 - 2.59 h | Subcutaneous (SC) | 1 - 10 | |
| Clearance | 4.15 L/hr/kg | Intravenous (IV) | 1 | |
| Volume of Distribution (Vss) | 8.62 L/kg | Intravenous (IV) | 1 | |
| Brain-to-Plasma Ratio | Increases from ~3 to >20 over time | All routes | 1 and 10 |
Experimental Protocols
Protocol 1: Preparation and Administration of FENM for Intraperitoneal (IP) Injection
Materials:
-
This compound (FENM) powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
-
Analytical balance
Procedure:
-
FENM Solution Preparation:
-
Calculate the required amount of FENM based on the desired dose (e.g., 10 mg/kg) and the weight of the rats to be treated.
-
Weigh the FENM powder accurately using an analytical balance.
-
Resuspend the FENM powder in sterile 0.9% saline to the desired final concentration. It is recommended to prepare a fresh solution for each experiment.[5]
-
Vortex the solution vigorously to ensure complete dissolution. If necessary, use a sonicator for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Animal Handling and Injection:
-
Weigh each rat immediately before injection to ensure accurate dosing.
-
Gently restrain the rat.
-
Administer the FENM solution via intraperitoneal injection into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The injection volume should be appropriate for the size of the rat (typically 1-2 mL/kg).
-
Protocol 2: Behavioral Testing Following Acute FENM Administration
Workflow for Fear Extinction Studies:
-
Habituation: Acclimate rats to the behavioral testing room and apparatuses.
-
Fear Conditioning:
-
Place the rat in the conditioning chamber.
-
Present a series of conditioned stimuli (CS; e.g., a tone) paired with an unconditioned stimulus (US; e.g., a mild footshock).
-
-
FENM Administration:
-
Thirty minutes prior to the extinction training session, administer FENM or vehicle (saline) via IP injection as described in Protocol 1.[5]
-
-
Extinction Training:
-
Place the rat in a novel context.
-
Present the CS repeatedly without the US.
-
Record freezing behavior as a measure of fear.
-
-
Extinction Test:
-
On a subsequent day, place the rat back in the extinction context and present the CS.
-
Measure freezing behavior to assess the recall of extinction learning.
-
Mandatory Visualizations
Caption: FENM's mechanism as an NMDA receptor antagonist.
Caption: Workflow for fear extinction studies with FENM.
Discussion
The available data suggest that this compound is a behaviorally active compound in rats with a favorable side-effect profile compared to memantine. Acute intraperitoneal doses between 5 and 20 mg/kg have been shown to be effective in modulating fear-related behaviors. For chronic studies, while rat-specific data is limited, studies in mice suggest that oral administration in drinking water or continuous subcutaneous infusion can be effective long-term delivery methods.
Researchers should consider the specific aims of their study when selecting a dosing regimen. For acute behavioral effects, IP injection 30 minutes prior to testing is a validated method. For studies requiring long-term treatment to model chronic disease states, oral administration or osmotic pump infusion should be considered, with doses potentially starting in the range of 0.1 to 1 mg/kg/day, subject to further dose-response studies in rats.
The lack of specific pharmacokinetic data for FENM in rats is a current limitation. Future studies should aim to characterize the pharmacokinetic profile of FENM to optimize dosing strategies and better translate findings from preclinical models to potential clinical applications.
References
Application Notes: Western Blotting for NMDA Receptor Subunits with FENM
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory.[1][2][3] These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[4][5][6] The specific combination of GluN2 subunits within the receptor complex dictates its biophysical and pharmacological properties, making the study of individual subunit expression crucial for understanding brain function in both healthy and pathological states.[3][6] Western blotting is a widely used and powerful technique to identify and quantify the expression levels of specific NMDA receptor subunits in tissue and cell lysates.[7][8][9]
Application of FENM in NMDA Receptor Research
FENM (2-(4-((2-fluoroethyl)(methyl)amino)phenyl)ethanamine) is a compound that has shown neuroprotective potential in models of Alzheimer's disease.[10] Research has indicated that FENM can modulate the expression of specific NMDA receptor subunits. In a mouse model of Alzheimer's disease, FENM infusion was found to restore altered levels of synaptosomal postsynaptic density protein 95 (PSD-95), the GluN2A subunit, and phosphorylated GluN2B (P-GluN2B).[10] This suggests that FENM may exert its neuroprotective effects by influencing the composition and function of synaptic NMDA receptors. Western blotting is an essential tool for elucidating these effects by allowing for the precise measurement of changes in the protein levels of these subunits following FENM treatment.
Quantitative Data Summary
The following table summarizes the observed effects of FENM on the expression of NMDA receptor subunits and associated proteins in a preclinical model of Alzheimer's disease.
| Target Protein | Treatment Group | Observed Effect on Protein Levels | Reference |
| GluN2A | FENM Infusion | Restoration of Aβ25-35-induced alterations | [10] |
| P-GluN2B | FENM Infusion | Restoration of Aβ25-35-induced alterations | [10] |
| PSD-95 | FENM Infusion | Restoration of Aβ25-35-induced alterations | [10] |
| GluN2D | FENM Infusion | No change observed | [10] |
Experimental Protocols
Protocol 1: Sample Preparation from Brain Tissue
This protocol describes the extraction of proteins from brain tissue for subsequent Western blot analysis.
Materials:
-
Brain tissue (e.g., hippocampus, cortex)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11][12]
-
Microcentrifuge tubes
-
Homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Excise the brain region of interest on ice.
-
Wash the tissue with ice-cold PBS.[12]
-
Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors to the tissue.[12]
-
Homogenize the tissue using a homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[11]
-
Carefully collect the supernatant containing the protein extract into a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).[12]
-
Store the protein lysates at -80°C for long-term use.
Protocol 2: Western Blotting for NMDA Receptor Subunits
This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting specific NMDA receptor subunits using antibodies.
Materials:
-
Protein lysate from Protocol 1
-
Laemmli sample buffer (2x or 4x)[11]
-
SDS-PAGE gels (appropriate percentage for the target protein's molecular weight)
-
Electrophoresis running buffer[11]
-
PVDF or nitrocellulose membrane[7]
-
Transfer buffer[11]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[11]
-
Primary antibodies (e.g., anti-GluN1, anti-GluN2A, anti-GluN2B)
-
HRP-conjugated secondary antibody[13]
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate[13]
-
Imaging system
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein lysate (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14]
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
Protein Transfer: Equilibrate the gel, membrane, and filter papers in transfer buffer. Assemble the transfer stack and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[15]
-
Membrane Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[11][14]
-
Primary Antibody Incubation: Dilute the primary antibody specific for the NMDA receptor subunit of interest in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[11]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.[14]
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Experimental workflow for Western blotting of NMDA receptor subunits.
Caption: Simplified NMDA receptor signaling pathway.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of NMDA receptor subunits proteins in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.au.dk [pure.au.dk]
- 6. Relating NMDA Receptor Function to Receptor Subunit Composition: Limitations of the Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. youtube.com [youtube.com]
- 13. Labeling, Purification and SDS-PAGE of NMDA Receptor Complexes [bio-protocol.org]
- 14. ptglab.com [ptglab.com]
- 15. nacalai.com [nacalai.com]
Preparation of Fluoroethylnormemantine for In Vivo Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) is a derivative of memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] FENM acts as an open-channel blocker by binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel.[2] This mechanism of action allows it to modulate excessive glutamatergic neurotransmission, a key factor in neuronal excitotoxicity implicated in various neurological and psychiatric disorders.[1][3] FENM has shown promise in preclinical studies for its neuroprotective effects in models of Alzheimer's disease and stress-related disorders.[3][4][5] Furthermore, its radiolabeled form, [18F]-FENM, is utilized as a positron emission tomography (PET) tracer for imaging NMDA receptor activity in vivo.[2]
These application notes provide detailed protocols for the preparation and in vivo administration of FENM, along with a summary of its key pharmacological data to facilitate its use in preclinical research.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its receptor binding affinity, pharmacokinetic properties of its radiolabeled form, and its effects in preclinical models.
Table 1: Receptor Binding and Physicochemical Properties
| Parameter | Value | Species | Assay | Reference |
| IC50 | 6.1 x 10⁻⁶ M | Rat | Competition assay with [³H]TCP | [2] |
| Log D | 1.93 | - | Octanol-water partition |
Table 2: In Vivo Pharmacokinetics of [18F]-FENM in Rats
| Parameter | Value | Time Post-Injection | Notes | Reference |
| Brain Uptake | 0.4% of injected dose | 40 minutes | - | [2][6] |
| Brain Stabilization | 40 minutes | - | Concentration gradually increases and then stabilizes. | [2][6] |
| Brain-to-Blood Ratio | 6 | 40 minutes | - | [2][6] |
Table 3: Preclinical Efficacy of FENM in Alzheimer's Disease Mouse Models
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| APP/PS1 | Oral (in drinking water) | 1 mg/kg/day | Presymptomatic (from 4 to 12 months of age) | Prevented cognitive deficits, reduced insoluble Aβ1-42 levels. | [4] |
| APP/PS1 | Oral (in drinking water) | 5 mg/kg/day | Presymptomatic (from 4 to 12 months of age) | Less effective than 1 mg/kg/day, suggesting a bell-shaped dose-response. | [4] |
| Aβ25-35-injected | Subcutaneous infusion | 0.03-0.3 mg/kg/day | 7 days | Prevented deficits in spontaneous alternation and object recognition. | [3][7] |
| Aβ25-35-injected | Intraperitoneal injection | 0.03-0.3 mg/kg | Daily for 7 days | Similar efficacy to subcutaneous infusion. | [3][7] |
| APP/PS1 | Intraperitoneal injection | 0.3 mg/kg | Daily for 4 weeks | Alleviated spontaneous alternation deficits and neuroinflammation. | [3][8] |
| APP/PS1 | Subcutaneous infusion | 0.1 mg/kg/day | 4 weeks | Alleviated spontaneous alternation deficits and neuroinflammation. | [3][8] |
Experimental Protocols
Protocol 1: Preparation of FENM Solution for In Vivo Administration
This protocol describes the preparation of FENM for intraperitoneal injection, subcutaneous infusion, or oral administration.
Materials:
-
This compound (FENM) hydrochloride
-
Sterile 0.9% physiological saline
-
Sterile distilled water
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure for Saline Formulation (for Injection/Infusion):
-
Weigh the desired amount of FENM hydrochloride in a sterile container.
-
Add the required volume of sterile 0.9% physiological saline to achieve the target concentration. For example, to prepare a stock solution of 2 mg/mL, dissolve 20 mg of FENM in 10 mL of saline.[3][7][9]
-
Gently agitate the solution until the FENM is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the stock solution at 4°C for up to two weeks.[3][7][9]
-
For administration, dilute the stock solution with sterile 0.9% saline to the final desired concentration.
Procedure for Drinking Water Formulation (for Oral Administration):
-
Calculate the total daily dose of FENM required based on the average water consumption and body weight of the animals.
-
Dissolve the calculated amount of FENM in the total volume of drinking water to be provided to the cage.[4]
-
Ensure the FENM is fully dissolved.
-
Provide the FENM-containing water to the animals with free access.
-
Prepare fresh drinking water with FENM weekly.[4]
Protocol 2: In Vivo Administration of FENM in Rodent Models
This protocol outlines common methods for administering FENM to mice or rats.
1. Intraperitoneal (IP) Injection:
-
Procedure:
2. Chronic Subcutaneous (SC) Infusion using Osmotic Minipumps:
-
Procedure:
-
Prepare the FENM solution as described in Protocol 1.
-
Fill the osmotic minipumps with the FENM solution according to the manufacturer's instructions.
-
Surgically implant the minipumps subcutaneously in the animals.
-
Monitor the animals for post-operative recovery.
-
3. Oral Administration in Drinking Water:
-
Dosage Range: 1 mg/kg/day to 5 mg/kg/day.[4]
-
Procedure:
-
Prepare the FENM-containing drinking water as described in Protocol 1.
-
Replace the regular drinking water with the FENM solution.
-
Monitor daily water consumption to ensure accurate dosing.
-
Visualizations
Signaling Pathway of FENM at the NMDA Receptor
Caption: FENM blocks the open NMDA receptor channel, preventing excessive Ca²⁺ influx and subsequent excitotoxicity.
Experimental Workflow for Preclinical Evaluation of FENM
Caption: Workflow for preparing, administering, and evaluating FENM in preclinical in vivo studies.
References
- 1. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of [18F]-fluoroethylnormemantine and initial in vivo evaluation of this innovative PET tracer for imaging the PCP sites of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Optimizing Fluoroethylnormemantine dosage for behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fluoroethylnormemantine (FENM) in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FENM) and what is its primary mechanism of action?
A1: this compound (FENM) is a novel, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192).[1][2] Its primary mechanism involves blocking the ion channel of the NMDA receptor, which modulates excitatory glutamatergic neurotransmission.[3][4] FENM binds to the phencyclidine (PCP) site within the NMDA channel pore, which is primarily accessible when the channel is in an open, active state.[3][5] This action is thought to preferentially reduce excessive receptor activation associated with pathological conditions while preserving normal physiological function, similar to its parent compound, memantine.[6]
Q2: What are the reported advantages of FENM over other NMDA receptor antagonists like ketamine or memantine in behavioral studies?
A2: Studies suggest FENM offers a more favorable side-effect profile. Unlike memantine and ketamine, FENM has been shown to facilitate fear extinction learning and reduce behavioral despair without producing nonspecific side effects like sensorimotor deficits or alterations in locomotion at effective doses.[1][7] For instance, while (R,S)-ketamine was found to increase c-fos expression in the vCA3 region of the hippocampus, FENM did not, suggesting a different neurobiological impact despite both compounds attenuating AMPA receptor-mediated bursts.[8][9][10]
Q3: What is the recommended solvent and route of administration for FENM?
A3: For acute behavioral studies, FENM is typically dissolved in sterile saline (0.9% NaCl) and administered via intraperitoneal (IP) injection.[7][8] For chronic studies, FENM has been successfully administered orally (per os, PO) by dissolving it in the drinking water of the animals.[11] Chronic subcutaneous (SC) infusion is also a viable method.[12] It is recommended to prepare solutions fresh for each experiment.[7]
Q4: How long after administration do the behavioral effects of FENM typically manifest?
A4: For acute IP injections, behavioral testing is often initiated 30 minutes after administration.[7] Pharmacokinetic studies using radiolabeled [18F]-FENM in rats show that its concentration in the brain gradually increases and stabilizes approximately 40 minutes post-injection, suggesting this is an appropriate window for observing its central effects.[3][5]
Troubleshooting Guide
Problem: No significant behavioral effect is observed after FENM administration.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | The dose may be too low for the specific animal model, strain, or behavioral paradigm. Review published dose-response studies (see Table 1) and consider conducting a dose-ranging study. Some studies note a bell-shaped dose-response curve, where higher doses may be less effective than lower ones.[11] |
| Timing of Administration | The time between FENM administration and behavioral testing may be inadequate. Ensure at least a 30-40 minute window for the compound to reach stable brain concentrations.[5][7] |
| Route of Administration | The chosen administration route (e.g., PO vs. IP) may affect bioavailability. IP administration generally provides more rapid and consistent bioavailability than PO. Ensure proper administration technique to avoid mis-dosing. |
| Compound Integrity | Verify the purity and stability of your FENM supply. Improper storage may lead to degradation. If possible, perform analytical chemistry (e.g., HPLC) to confirm purity. |
| Experimental Paradigm | The chosen behavioral test may not be sensitive to the effects of FENM. FENM has shown robust effects in models of fear extinction, learned fear, and behavioral despair.[1][2][8] |
Problem: Animals exhibit unexpected adverse effects (e.g., hyperactivity, stereotypy, sedation).
| Potential Cause | Troubleshooting Step |
| Dosage Too High | While FENM is reported to have fewer side effects than other NMDA antagonists, high doses can still produce off-target or excessive effects.[1] Reduce the dosage to the lower end of the effective range (see Table 1) and observe if the adverse effects diminish. |
| Vehicle or Solvent Effects | Ensure that the vehicle (e.g., saline) is not causing the observed effects by including a vehicle-only control group. Check the pH and osmolarity of your prepared solution. |
| Interaction Effects | Consider if FENM is interacting with other experimental variables, such as stress levels from handling or other compounds administered. |
| Strain/Species Sensitivity | Different rodent strains or species can have varied sensitivities to pharmacological agents. Review literature specific to your chosen strain or conduct preliminary tolerability studies. |
Data and Protocols
Data Presentation: Published Dosage Ranges
The following table summarizes effective dosages of FENM reported in peer-reviewed literature for various species and administration routes.
Table 1: Summary of Effective FENM Dosages in Preclinical Behavioral Studies
| Species | Route | Dosage Range | Behavioral Test / Model | Reference |
|---|---|---|---|---|
| Mouse | IP | 10 - 30 mg/kg | Contextual Fear Conditioning, Forced Swim Test | [8][9][10] |
| Mouse | PO | 1 - 5 mg/kg/day | Y-Maze, Novel Object Recognition (Chronic) | [11] |
| Mouse | SC Infusion | 0.03 - 0.3 mg/kg/day | Spontaneous Alternation, Object Recognition | [12] |
| Rat | IP | 5 - 20 mg/kg | Cued Fear Conditioning, Forced Swim Test |[2][7] |
Experimental Protocol: Fear Extinction Assay in Rats
This protocol is adapted from studies demonstrating FENM's efficacy in facilitating fear extinction.[2][7]
1. Animals:
-
Male Wistar rats (250-275g upon arrival).
-
Acclimatize animals to the facility for at least one week prior to the experiment.
2. Drug Preparation:
-
Dissolve FENM in 0.9% sterile saline to the desired concentration (e.g., 5, 10, or 20 mg/kg).
-
Prepare the solution fresh on the day of the experiment. The injection volume should be consistent across groups (e.g., 1 mL/kg).
3. Experimental Phases:
-
Day 1: Fear Conditioning:
-
Place the rat in the conditioning chamber.
-
After a 2-minute baseline period, present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone) for 30 seconds.
-
The last 2 seconds of the CS should co-terminate with a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA).
-
Repeat CS-US pairings 2-3 times with an inter-trial interval of 1-2 minutes.
-
Return the animal to its home cage.
-
-
Day 2: Extinction Training:
-
Administer FENM (e.g., 5, 10, 20 mg/kg, IP) or vehicle (saline) 30 minutes before placing the rat in a novel context (different chamber from conditioning).
-
Present the CS repeatedly (e.g., 15-20 times) without the US.
-
Record freezing behavior throughout the session as a measure of fear.
-
-
Day 3: Extinction Recall:
-
Place the rat back into the extinction context and present the CS several times without the US.
-
No drug is administered on this day.
-
Measure freezing behavior to assess the consolidation of extinction memory.
-
4. Data Analysis:
-
Quantify the percentage of time spent freezing during each CS presentation.
-
Use a two-way ANOVA to analyze differences between drug groups across extinction training trials and during the recall test.
Visualizations
Signaling Pathway
References
- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Radiolabeling of [18F]-fluoroethylnormemantine and initial in vivo evaluation of this innovative PET tracer for imaging the PCP sites of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Fluoroethylnormemantine
Welcome to the technical support center for Fluoroethylnormemantine (FENM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FENM) and what is its primary mechanism of action?
A1: this compound (FENM) is a novel, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192).[1][2] Its primary mechanism of action is the blockade of NMDA receptors in the central nervous system, which modulates glutamatergic neurotransmission.[3] This action is believed to underlie its therapeutic potential in conditions associated with excessive glutamate (B1630785) activity.
Q2: What are the known on-target effects of FENM?
A2: As an NMDA receptor antagonist, FENM has demonstrated antidepressant and prophylactic efficacy in preclinical models of stress-induced maladaptive behavior.[4][5] It has been shown to attenuate learned fear and decrease behavioral despair.[4][6] A key on-target effect is the attenuation of large-amplitude AMPA receptor-mediated bursts in the hippocampus, a mechanism it shares with (R,S)-ketamine.[4][7]
Q3: What is known about the off-target effects of FENM?
A3: FENM is reported to have a favorable off-target profile compared to its parent compound, memantine, and other NMDA receptor antagonists like (R,S)-ketamine.[6] One study using in vitro radioligand binding assays at a concentration of 1 x 10⁻⁷ M showed that FENM did not significantly bind to a panel of other receptors, indicating high selectivity for the NMDA receptor.[5] However, a separate safety profiling study on 87 targets suggested the existence of a major secondary target at higher concentrations, though the specifics of this target were not disclosed.[6][8]
Q4: How does FENM's side effect profile compare to memantine and ketamine?
A4: Preclinical studies indicate that FENM has fewer nonspecific side effects than memantine and (R,S)-ketamine.[6] Unlike memantine, FENM has been shown not to produce nonspecific side effects or alter sensorimotor gating and locomotion.[2] A significant difference from (R,S)-ketamine is that FENM does not increase the expression of the immediate early gene c-fos in the ventral hippocampus (vCA3), suggesting a more targeted downstream signaling effect.[4][6][9]
Q5: At what concentrations should I be concerned about potential off-target effects?
A5: While FENM shows high selectivity at 100 nM, off-target effects may become a consideration at higher concentrations.[5][6][8] Researchers should always perform dose-response experiments to determine the optimal concentration for their specific model that maximizes on-target effects while minimizing potential off-targets.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with NMDA receptor antagonism. | Off-target activity at higher concentrations. | 1. Perform a dose-response curve to identify the minimum effective concentration. 2. Conduct a selectivity screen against a panel of receptors and kinases (see Protocol 1). 3. Compare the phenotype with that of other NMDA receptor antagonists with different chemical scaffolds. |
| Inconsistent results between experimental replicates. | Compound instability or precipitation in media. | 1. Visually inspect media for any signs of precipitation. 2. Assess the stability of FENM under your specific experimental conditions (e.g., temperature, pH, media components). 3. Prepare fresh stock solutions for each experiment. |
| Observed effects on neuronal activity not mediated by NMDA receptors. | Modulation of other ion channels or receptors. | 1. Use whole-cell patch-clamp electrophysiology to investigate effects on other ion channels (see Protocol 2 for AMPA receptor currents). 2. Include specific antagonists for other potential targets to see if the observed effect is blocked. |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic or metabolic factors. | 1. Characterize the pharmacokinetic profile of FENM in your animal model. 2. Investigate potential active metabolites that may have a different target profile. |
Data on FENM Selectivity
The following table summarizes the available data on the selectivity of this compound.
| Target Class | Screening Method | Concentration | Result | Reference |
| Broad Receptor Panel | In vitro radioligand binding | 1 x 10⁻⁷ M | No significant binding to other receptors detected. | [5] |
| 87 Target Safety Panel | Not specified | Not specified | Indicated a major secondary target at higher doses (data not shown). | [6][8] |
Experimental Protocols
Protocol 1: Assessing Off-Target Binding with Competitive Radioligand Binding Assays
Objective: To determine the binding affinity of FENM for a panel of off-target receptors.
Methodology: This protocol is a generalized procedure. Specific radioligands, buffers, and incubation times will need to be optimized for each target.
Materials:
-
Test Compound: this compound (FENM)
-
Radioligand: A specific radiolabeled ligand for the target of interest (e.g., [³H]-prazosin for α1 adrenergic receptors).
-
Tissue/Cell Membranes: Prepared from tissues or cells expressing the target receptor.
-
Binding Buffer: Specific to the receptor being assayed.
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand for the target receptor.
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of the unlabeled competitor.
-
Test Compound: Membrane preparation, radioligand, and serial dilutions of FENM.
-
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of FENM.
-
Determine the IC₅₀ value (the concentration of FENM that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure AMPA Receptor-Mediated Currents
Objective: To assess the effect of FENM on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Methodology: This protocol is adapted for recording from hippocampal neurons in brain slices.
Materials:
-
Brain slicing equipment (vibratome)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂
-
Internal solution for the patch pipette (containing Cs-gluconate or similar)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Bipolar stimulating electrode
-
This compound (FENM)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the hippocampus in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize neurons using the microscope.
-
Whole-Cell Patching: Obtain a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).
-
Recording AMPA EPSCs:
-
Voltage-clamp the neuron at a holding potential of -70 mV to isolate AMPA receptor-mediated currents (NMDA receptors are blocked by Mg²⁺ at this potential).
-
Place a stimulating electrode in the Schaffer collaterals to evoke synaptic responses.
-
Deliver brief electrical stimuli to elicit EPSCs.
-
-
FENM Application: After obtaining a stable baseline of evoked AMPA EPSCs, perfuse the slice with aCSF containing the desired concentration of FENM.
-
Data Acquisition: Record EPSCs before, during, and after FENM application.
-
Data Analysis:
-
Measure the peak amplitude of the AMPA EPSCs.
-
Compare the average amplitude of EPSCs in the presence of FENM to the baseline amplitude to determine the effect of the compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 4. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
Fluoroethylnormemantine stability and proper storage conditions
Technical Support Center: Fluoroethylnormemantine
This technical support center provides guidance on the stability and proper storage of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
While specific stability studies on this compound are not publicly available, general best practices for storing research chemicals should be followed.[1][2][3][4][5] Solid this compound should be stored in a tightly sealed, clearly labeled container.[3][4] To minimize degradation, it is advisable to protect it from light and moisture. Storage in a cool, dry place, such as a desiccator at room temperature, is recommended for long-term storage. For more sensitive compounds, storage at 4°C or -20°C can be considered.[1]
Q2: How should I store solutions of this compound?
Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination. Based on stability data for its parent compound, memantine (B1676192), it is recommended to store solutions at refrigerated temperatures (2-8°C).[6] For longer-term storage, aliquoting and freezing at -20°C or -80°C is a common practice to prevent repeated freeze-thaw cycles that can degrade the compound.[1]
Q3: Is this compound, like other adamantane (B196018) derivatives, generally stable?
Yes, the adamantane moiety is known for its rigidity and is incorporated into drug molecules to enhance their stability.[7][8][9][10] Adamantane itself is the most stable isomer of C10H16 and possesses high thermal stability.[11] This structural feature generally imparts good chemical and metabolic stability to its derivatives.[10]
Q4: What is the expected stability of this compound in aqueous solutions?
Specific data for this compound is not available. However, studies on memantine, a closely related compound, can provide some insight. An extemporaneously prepared oral liquid of memantine (0.166 mg/mL in deionized water) was found to be stable for up to 7 days at room temperature (25°C) and for up to 28 days when refrigerated (2°C).[6] Another study showed memantine stock solutions to be stable for 7 days at 4°C.[12] Furthermore, memantine demonstrated no degradation when stored at 4°C and -20°C for up to 6 months.[13][14]
Troubleshooting Guide
Issue 1: I am observing inconsistent results in my experiments using a this compound solution.
-
Possible Cause: The compound may have degraded in solution.
-
Troubleshooting Steps:
-
Preparation of Fresh Solution: Prepare a fresh stock solution from the solid compound. Compare the results obtained with the fresh solution to those from the older solution.
-
Storage of Solutions: Ensure that stock solutions are stored properly. For short-term use, refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.
-
Solvent Purity: Verify the purity and stability of the solvent used to prepare the solution.
-
Issue 2: My solid this compound has changed in appearance (e.g., color, clumping).
-
Possible Cause: This could indicate degradation due to improper storage, such as exposure to light, moisture, or heat.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry environment.
-
Analytical Verification: If you have access to analytical instrumentation (e.g., HPLC, LC-MS), you can assess the purity of the compound.
-
Procure a New Batch: If degradation is suspected, it is best to use a new, uncompromised batch of the compound for your experiments to ensure data integrity.
-
Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: These peaks could be impurities from the synthesis or degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare and analyze a freshly prepared sample from the solid compound to see if the unexpected peaks are still present.
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study by subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. This can help identify potential degradation products.
-
Consult Supplier: Contact the supplier of the compound for the certificate of analysis and any available stability data.
-
Data Presentation
Table 1: Summary of Memantine Stability Studies
| Compound Form | Concentration | Storage Condition | Duration | Stability Outcome | Reference |
| Oral Liquid | 0.166 mg/mL | Room Temperature (25°C) | 7 days | Stable | [6] |
| Oral Liquid | 0.166 mg/mL | Refrigerated (2°C) | 28 days | Stable | [6] |
| Stock Solution | Not specified | Refrigerated (4°C) | 7 days | No significant changes | [12] |
| Solid | Not applicable | 4°C and -20°C | 6 months | No degradation observed | [13][14] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Solution Stability
This protocol outlines a general approach to assess the stability of a this compound solution over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Divide the remaining solution into aliquots and store them under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
-
Time-Point Analysis: At predefined time points (e.g., 24 hours, 48 hours, 7 days, 14 days, 28 days), retrieve an aliquot from each storage condition.
-
Sample Analysis: Allow the sample to reach room temperature and analyze it using the same analytical method as in step 2.
-
Data Comparison: Compare the concentration and purity of the stored samples to the initial (Time 0) sample. A significant decrease in concentration or the appearance of new peaks may indicate degradation.
Visualizations
Caption: A general workflow for conducting a solution stability study.
Caption: A hypothetical degradation pathway for this compound.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. noahchemicals.com [noahchemicals.com]
- 5. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 6. Stability of memantine in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Adamantane - Wikipedia [en.wikipedia.org]
- 12. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment | MDPI [mdpi.com]
Navigating Chronic FENM Studies: A Guide to Administration Routes
Technical Support Center
For researchers and drug development professionals embarking on chronic studies involving Fluoroethylnormemantine (FENM), selecting the appropriate administration route is a critical step that can significantly impact experimental outcomes. This guide provides detailed information on common administration routes for FENM in preclinical models, troubleshooting advice, and answers to frequently asked questions to ensure the successful execution of your long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and convenient method for chronic FENM administration in mice?
A1: For long-term studies, administration of FENM in the drinking water is a widely used and non-invasive method that reduces animal stress.[1] This approach allows for continuous exposure to the compound.
Q2: How do I choose between oral, subcutaneous, and intraperitoneal administration for my chronic study?
A2: The choice of administration route depends on several factors, including the specific goals of your study, the required dosing regimen, and the desired pharmacokinetic profile.
-
Oral (in drinking water): Ideal for continuous, non-invasive dosing in long-term studies. It mimics the clinical route of administration for many drugs.
-
Subcutaneous (SC) Infusion: Provides a continuous and controlled release of FENM, which can be advantageous for maintaining stable plasma concentrations. This method bypasses the gastrointestinal tract and first-pass metabolism.
-
Intraperitoneal (IP) Injection: Suitable for intermittent dosing regimens. While effective, it is more invasive than oral administration and may cause stress with repeated injections.
Q3: Is there a significant difference in bioavailability between the different administration routes for FENM?
A3: While direct comparative bioavailability studies for FENM are not extensively published, one study noted that at the doses tested, FENM did not show markedly different bioavailability parameters compared to its parent compound, memantine (B1676192).[2] For memantine in mice, intraperitoneal administration has been shown to be a viable route.[3] Another study successfully utilized chronic subcutaneous infusion of FENM, suggesting good systemic exposure via this route.[4] Generally, parenteral routes like subcutaneous and intraperitoneal administration are expected to have higher bioavailability than oral administration by avoiding first-pass metabolism.
Q4: How stable is FENM in drinking water for oral administration?
A4: Currently, there is no publicly available data specifically detailing the stability of FENM in aqueous solutions for animal studies. As a general good practice for compounds administered in drinking water, it is recommended to prepare fresh solutions regularly to minimize potential degradation. The frequency of solution changes should be determined by pilot stability studies if possible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable drug intake with oral administration in drinking water. | - Altered taste of the medicated water leading to reduced consumption.- Individual differences in water consumption among animals. | - Conduct a taste preference test with different concentrations of FENM to determine the palatability threshold.- Consider adding a sweetener (e.g., saccharin) to the drinking water to mask any unpleasant taste.- Monitor water intake for each cage and individual animal where possible. |
| Precipitation of FENM in the drinking water. | - Poor solubility of FENM in water at the desired concentration.- Interaction with minerals or other substances in the water. | - Prepare a stock solution of FENM in a suitable vehicle (e.g., a small amount of DMSO, followed by dilution in water) before adding it to the drinking water. Ensure the final concentration of the vehicle is non-toxic.- Use purified or distilled water for preparing the solutions.- Prepare fresh solutions more frequently. |
| Skin irritation or inflammation at the subcutaneous injection/infusion site. | - High concentration or inappropriate pH of the FENM solution.- Reaction to the vehicle used for dissolution.- Improper injection technique or repeated injections at the same site. | - Ensure the FENM solution is formulated at a physiological pH.- Use a biocompatible vehicle for subcutaneous administration.- Rotate the injection/infusion sites to minimize local irritation.- Ensure proper aseptic technique during administration. |
| Inconsistent results with intraperitoneal injections. | - Inconsistent injection placement (e.g., into the gastrointestinal tract or adipose tissue).- Stress from repeated handling and injections affecting the experimental outcome. | - Ensure proper training on intraperitoneal injection techniques to ensure consistent delivery into the peritoneal cavity.- Handle animals gently and consistently to minimize stress.- Consider alternative, less invasive routes like oral or subcutaneous administration for long-term studies. |
Quantitative Data Summary
Direct comparative pharmacokinetic data for FENM across different administration routes is limited. However, based on studies with FENM and its parent compound memantine, the following table provides a qualitative comparison and general expectations.
| Parameter | Oral (in Drinking Water) | Subcutaneous (SC) Infusion | Intraperitoneal (IP) Injection |
| Bioavailability | Lower to moderate | High | High |
| Dosing Regimen | Continuous | Continuous | Intermittent |
| Invasiveness | Non-invasive | Minimally invasive | Invasive |
| Animal Stress | Low | Low to moderate | Moderate to high (with repeated injections) |
| Control over Dose | Dependent on water intake | High | High |
Experimental Protocols
Oral Administration of FENM in Drinking Water
Objective: To administer FENM chronically to mice via their drinking water.
Materials:
-
This compound (FENM) powder
-
Distilled water
-
Drinking bottles with sipper tubes
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
Scale
Procedure:
-
Calculate the required FENM concentration: Based on the average daily water consumption of the mice (typically 3-5 mL for an adult mouse) and the target daily dose (e.g., in mg/kg), calculate the concentration of FENM needed in the drinking water.
-
Prepare the FENM solution:
-
Weigh the required amount of FENM powder.
-
In a beaker, dissolve the FENM powder in a small volume of a suitable solvent if necessary (e.g., DMSO), and then bring it to the final volume with distilled water. Ensure the final vehicle concentration is safe for chronic consumption. If FENM is water-soluble, it can be directly dissolved in distilled water.
-
Use a magnetic stirrer to ensure the FENM is completely dissolved.
-
-
Fill the drinking bottles: Fill the drinking bottles with the prepared FENM solution.
-
Monitor water consumption: Measure the volume of water consumed per cage daily to estimate the actual dose of FENM ingested by the animals.
-
Prepare fresh solutions: It is recommended to prepare fresh FENM solutions at least twice a week to ensure stability and potency.
Subcutaneous (SC) Infusion of FENM
Objective: To deliver a continuous and controlled dose of FENM via subcutaneous infusion.
Materials:
-
This compound (FENM)
-
Sterile, biocompatible vehicle (e.g., saline, polyethylene (B3416737) glycol)
-
Osmotic minipumps
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
Clippers and surgical scrub
Procedure:
-
Prepare the FENM solution: Dissolve FENM in a sterile, biocompatible vehicle at the concentration required to achieve the desired daily dose, based on the minipump's flow rate and duration.
-
Fill the osmotic minipumps: Following the manufacturer's instructions, aseptically fill the osmotic minipumps with the prepared FENM solution.
-
Surgical implantation:
-
Anesthetize the mouse.
-
Shave and surgically prep the dorsal subcutaneous space.
-
Make a small incision and create a subcutaneous pocket.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or surgical clips.
-
-
Post-operative care: Administer analgesics as required and monitor the animal for recovery and any signs of discomfort or inflammation at the implantation site.
Intraperitoneal (IP) Injection of FENM
Objective: To administer a precise dose of FENM via intraperitoneal injection.
Materials:
-
This compound (FENM)
-
Sterile vehicle (e.g., saline)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Prepare the FENM solution: Dissolve FENM in a sterile vehicle to the desired concentration.
-
Dose calculation: Weigh the mouse and calculate the exact volume of the FENM solution to be injected based on the target dose (mg/kg).
-
Animal restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the calculated volume of the FENM solution into the peritoneal cavity.
-
-
Monitor the animal: Observe the animal for any immediate adverse reactions after the injection.
Visualization of FENM's Mechanism of Action
FENM is an antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its neuroprotective effects are believed to be mediated through the preferential inhibition of extrasynaptic NMDA receptors, which are linked to cell death pathways, while sparing the activity of synaptic NMDA receptors that promote neuronal survival.
Caption: FENM's neuroprotective signaling pathway.
This diagram illustrates how FENM is thought to exert its neuroprotective effects by selectively inhibiting extrasynaptic NMDA receptors, thereby blocking downstream cell death pathways, while allowing synaptic NMDA receptors to promote neuronal survival through the activation of CREB and Akt signaling.
References
- 1. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 2. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TNFα affects CREB-mediated neuroprotective signaling pathways of synaptic plasticity in neurons as revealed by proteomics and phospho-proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in FENM animal study results
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address and minimize variability in animal studies involving Functionalized Engineered Nanomaterials (FENMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in FENM animal studies?
A1: Variability in FENM animal studies can arise from three main areas: the physicochemical properties of the FENM itself, the experimental animal model, and the experimental procedures. Inconsistent FENM synthesis and characterization, physiological differences between animals (age, sex, health status), and inconsistent administration or analysis techniques can all contribute to divergent results.
Q2: How can I ensure my FENM formulation is consistent between experiments?
A2: Comprehensive characterization of every batch of FENM is critical. This includes assessing size, charge, purity, and agglomeration state. It is also crucial to standardize the dispersion protocol and ensure the vehicle (the solution the FENM is suspended in) does not interfere with the FENM's properties or the biological system.
Q3: What is the "protein corona," and how does it affect my results?
A3: When FENMs are introduced into a biological fluid like blood, proteins and other biomolecules rapidly adsorb to their surface, forming a "protein corona." This corona can alter the FENM's size, charge, and agglomeration state, ultimately dictating its biological identity and how it interacts with cells. Variability in the protein corona between animals can lead to different biodistribution and toxicity profiles.
Q4: How important is the route of administration in FENM studies?
A4: The route of administration (e.g., intravenous, intraperitoneal, oral) is a critical parameter that significantly influences the biodistribution, efficacy, and toxicity of FENMs. The chosen route should be consistent across all animals in a study group and should be relevant to the intended clinical application. Minor variations in administration technique can lead to significant differences in outcomes.
Troubleshooting Guides
Issue 1: High Variability in Biodistribution Data
You've completed an in-vivo study, but the amount of FENM detected in target organs varies significantly between animals in the same group.
Caption: Troubleshooting workflow for variable biodistribution.
-
Inconsistent FENM Characterization: The size, charge, or agglomeration state of the FENM may have varied between doses.
-
Solution: Perform characterization (e.g., DLS, TEM, zeta potential) on the exact formulation administered to the animals, not just the stock solution. Ensure the dispersion protocol is rigorously followed.
-
-
Variable Administration Technique: Small differences in injection speed, volume, or location can lead to different clearance and distribution patterns.
-
Solution: Standardize the administration protocol. For intravenous injections, consider using a syringe pump for a consistent infusion rate. Ensure all personnel are trained on the same technique.
-
-
Formation of a Variable Protein Corona: The composition of the protein corona can differ between animals due to their unique physiological states.
-
Solution: While difficult to control, pre-coating the FENM with specific proteins (e.g., albumin) can sometimes stabilize the nanoparticle and lead to more consistent in-vivo behavior.
-
Issue 2: Unexpected Inflammatory Response or Toxicity
The FENM was designed to be biocompatible, but you are observing a significant and variable inflammatory response or toxicity in your animal model.
Many nanomaterials can trigger an inflammatory response through the activation of the NLRP3 inflammasome. Variability can be introduced if some batches of your FENM have higher levels of endotoxin (B1171834) contamination.
Caption: FENM-induced NLRP3 inflammasome activation pathway.
-
Endotoxin Contamination: Lipopolysaccharide (LPS or endotoxin) from bacteria is a potent activator of the immune system. Even trace amounts can cause a strong inflammatory response.
-
Solution: Test every batch of FENM for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use endotoxin-free labware and reagents during synthesis and formulation.
-
-
Unintended Surface Chemistry: The functionalization process may not have been 100% efficient, leaving reactive groups on the FENM surface that can damage cells.
-
Solution: Use surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm surface chemistry and purity.
-
-
Physical Damage: FENMs with sharp or irregular shapes can cause physical damage to cell membranes, leading to inflammation.
-
Solution: Use imaging techniques like TEM or SEM to assess the morphology of your FENMs. If morphology is inconsistent, refine the synthesis protocol.
-
Data Presentation
Clear and detailed reporting of FENM characteristics is essential for reproducibility.
Table 1: Example of Batch-to-Batch FENM Characterization Data
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Hydrodynamic Diameter (nm) | 102.4 ± 3.1 | 105.1 ± 4.5 | 99.8 ± 2.9 | 100 ± 10 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.17 ± 0.03 | 0.14 ± 0.01 | < 0.2 |
| Zeta Potential (mV) | -25.3 ± 1.8 | -23.9 ± 2.1 | -26.1 ± 1.5 | -25 ± 5 mV |
| Endotoxin Level (EU/mL) | < 0.1 | < 0.1 | < 0.1 | < 0.5 EU/mL |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: FENM Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the basic steps for assessing the hydrodynamic diameter and polydispersity index (PDI) of FENMs in solution.
-
Preparation:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Prepare the FENM dispersion in the desired vehicle (e.g., PBS, saline) at the final concentration used for in-vivo administration.
-
Filter the vehicle solution using a 0.22 µm syringe filter to remove any dust or contaminants.
-
-
Sample Loading:
-
Carefully pipette 1 mL of the FENM dispersion into a clean, dust-free cuvette.
-
Ensure no air bubbles are present in the cuvette.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters: select the correct dispersant (e.g., water), set the equilibration time (e.g., 120 seconds), and the number of measurements (e.g., 3 runs of 10 measurements each).
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average diameter (hydrodynamic size) and the PDI.
-
A PDI value < 0.2 is generally considered indicative of a monodisperse sample suitable for in-vivo studies.
-
Report the results as mean ± standard deviation from at least three independent measurements.
-
Protocol 2: General Workflow for an In-Vivo FENM Study
This protocol provides a high-level overview of a typical experimental workflow.
Caption: High-level experimental workflow for FENM animal studies.
FENM Dose-Response Curve Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting FENM (fenretinide) dose-response curve experiments. The information is presented in a clear question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is FENM and what is its primary mechanism of action?
A1: FENM, or fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide), is a synthetic retinoid derivative of vitamin A.[1][2] Its anti-cancer activity is complex and involves multiple mechanisms. It can act through both retinoid acid receptor (RAR)-dependent and independent pathways.[3] Key mechanisms include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and ceramides.[2][4] FENM can also inhibit the mTOR signaling pathway.[3]
Q2: How should I prepare and store FENM stock solutions?
A2: FENM is a hydrophobic molecule with poor water solubility.[1] It is soluble in organic solvents like DMSO and ethanol (B145695) at approximately 10 mg/mL.[3] For cell culture experiments, it is recommended to first dissolve FENM in an organic solvent and then dilute it with the aqueous buffer of choice.[3] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4] FENM is unstable to light, oxygen, and heat, so it should be stored under an inert gas (like argon) in the dark.[1] Aqueous solutions are not recommended for storage for more than one day.[3]
Q3: What are typical IC50 values for FENM in cancer cell lines?
A3: The IC50 values for FENM can vary significantly depending on the cell line and experimental conditions. Generally, concentrations between 10 and 50 µM are effective in many cancer cell lines.[5] For example, in some aggressive breast cancer, pancreatic cancer, and hepatocellular carcinoma cell lines, IC50 values fall within this range.[5] It is crucial to determine the IC50 value empirically for your specific cell line of interest.
Troubleshooting Guide
This guide addresses common problems encountered during FENM dose-response curve analysis.
Issue 1: Inconsistent or non-reproducible dose-response curves.
| Potential Cause | Troubleshooting Steps |
| FENM Precipitation | FENM is hydrophobic and can precipitate in aqueous media, especially at high concentrations. Visually inspect your treatment wells for any precipitate. To avoid this, ensure your final solvent concentration (e.g., DMSO) is consistent across all wells and as low as possible. Consider using a vehicle control with the same solvent concentration. |
| FENM Degradation | FENM is sensitive to light, oxygen, and heat.[1] Prepare fresh dilutions from a properly stored stock solution for each experiment. Protect your solutions from light during preparation and incubation. |
| Variable Cell Seeding Density | Inconsistent cell numbers will lead to variability in the final readout. Ensure you have a homogenous single-cell suspension before seeding and use a consistent cell density across all plates. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media to maintain humidity. |
Issue 2: Unexpectedly high or low IC50 values.
| Potential Cause | Troubleshooting Steps |
| Serum Interference | Components in fetal bovine serum (FBS) can bind to FENM, reducing its effective concentration.[6] Consider reducing the serum concentration during the drug treatment period or performing the assay in serum-free media, if appropriate for your cell line. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to FENM. This could be due to the expression of drug efflux pumps or alterations in the signaling pathways targeted by FENM. |
| Incorrect Assay Endpoint | The time point at which you measure cell viability is critical. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect of FENM on your cell line. |
Issue 3: Artifacts in the dose-response curve.
| Potential Cause | Troubleshooting Steps |
| Assay Interference | At high concentrations, FENM might interfere with the chemistry of certain viability assays (e.g., MTT reduction).[7] If you observe a U-shaped dose-response curve or other unusual patterns, consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay or live/dead staining). |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | In an MTT assay, incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings. Ensure complete mixing after adding the solubilization solution. You can visually inspect the wells under a microscope to confirm complete dissolution. |
| Non-parallel Curves in Comparative Studies | When comparing the potency of FENM across different cell lines or conditions, non-parallel dose-response curves can make direct comparison of IC50 values misleading.[8] In such cases, it is important to analyze the curves simultaneously and consider other parameters beyond just the IC50.[8] |
Data Presentation
Table 1: Reported IC50 Values of FENM in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer (aggressive) | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |
| HCT116 | Colorectal Cancer | 22.4 | [5] |
| OVCAR-5 | Ovarian Cancer | > 1 (significant growth inhibition at 10 µM) | [4] |
Note: IC50 values are highly dependent on the specific experimental conditions, including incubation time and assay used.
Experimental Protocols
Detailed Methodology for a Standard MTT Cell Viability Assay with FENM
-
Cell Seeding:
-
Harvest and count your cells, ensuring >90% viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[9]
-
-
FENM Treatment:
-
Prepare a stock solution of FENM (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the FENM stock solution in serum-free or low-serum medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of FENM.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of a blank (medium with MTT and solubilization solution, but no cells) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the FENM concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathways of FENM leading to apoptosis.
Caption: General experimental workflow for FENM dose-response analysis.
Caption: A logical decision tree for troubleshooting inconsistent results.
References
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fenretinide derivatives act as disrupters of interactions of serum retinol binding protein (sRBP) with transthyretin and the sRBP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay [bio-protocol.org]
Ensuring specific binding of [18F]-FENM in PET imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specific binding of [18F]-FENM in Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of [18F]-FENM?
[18F]-FENM is a radiolabeled analog of memantine (B1676192) and acts as a weak non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its primary binding site is within the ion channel of the NMDA receptor complex.
Q2: What is the expected biodistribution of [18F]-FENM in preclinical models?
In rats, [18F]-FENM demonstrates brain uptake, stabilizing approximately 40 minutes after injection, with about 0.4% of the injected dose localizing in the brain.[1] The tracer is poorly metabolized and remains stable in plasma, similar to its parent compound, memantine.[1]
Q3: How can I assess the specific binding of [18F]-FENM in my PET study?
The most effective method to assess specific binding is to perform a blocking study. This involves pre-administering a known NMDA receptor antagonist, such as ketamine, before injecting [18F]-FENM. A significant reduction in the PET signal in the region of interest after the blocking agent is administered indicates specific binding. A low level of non-specific binding has been observed for [18F]-FENM when the phencyclidine binding sites within the NMDA receptor were blocked with ketamine.[1]
Q4: What are some common causes of high non-specific binding with PET tracers?
High non-specific binding can arise from several factors, including the physicochemical properties of the tracer (e.g., high lipophilicity), interactions with off-target proteins, or issues with the experimental protocol. For neuroreceptor imaging, binding to other receptors or transporters can also contribute to non-specific signal.
Troubleshooting Guide: High Non-Specific Binding of [18F]-FENM
This guide provides potential causes and solutions for issues you may encounter during your [18F]-FENM PET imaging experiments.
| Issue | Potential Cause | Recommended Solution |
| High background signal throughout the brain | Suboptimal uptake time. | The PET signal of [18F]-FENM in the rat brain stabilizes around 40 minutes post-injection.[1] Ensure your imaging protocol allows for sufficient time for the tracer to clear from non-target tissues. |
| Radiochemical impurity. | Verify the radiochemical purity of the [18F]-FENM injection. Impurities can lead to altered biodistribution and increased non-specific binding. | |
| Incorrect formulation. | Ensure the formulation of the radiotracer is appropriate for in vivo administration and does not contain components that could interfere with binding. | |
| Unexpectedly high uptake in a specific brain region not rich in NMDA receptors | Off-target binding. | While [18F]-FENM is designed for NMDA receptors, off-target binding can occur. Conduct a blocking study with a specific NMDA receptor antagonist like ketamine to confirm target engagement.[1] |
| Pathophysiological changes in the animal model. | Consider whether the animal model exhibits changes in physiology or protein expression that could lead to unexpected tracer accumulation. | |
| Inconsistent results between subjects | Variability in animal physiology. | Ensure consistency in animal age, weight, and physiological state (e.g., fasting, anesthesia). |
| Inconsistent administration of tracer or blocking agent. | Standardize injection procedures to ensure accurate and consistent dosing. |
Experimental Protocols
Protocol for a Blocking Study to Confirm Specific Binding of [18F]-FENM
This protocol outlines a typical blocking study to differentiate specific from non-specific binding of [18F]-FENM.
1. Animal Preparation:
-
Acclimate animals to the imaging environment to reduce stress.
-
Fast animals for 4-6 hours prior to the study to ensure consistent metabolic state.
-
Anesthetize the animal using a consistent and appropriate method (e.g., isoflurane).
2. Blocking Agent Administration:
-
Divide animals into two groups: a control group and a blocking group.
-
Administer the blocking agent (e.g., ketamine) to the blocking group via an appropriate route (e.g., intravenous) at a predetermined time before [18F]-FENM injection. The dose and timing should be optimized based on the pharmacokinetics of the blocking agent.
-
Administer a vehicle control to the control group.
3. Radiotracer Administration:
-
Administer a known activity of [18F]-FENM intravenously to both groups.
4. PET Imaging:
-
Acquire dynamic or static PET images over a specified period. Based on rat data, imaging should commence around 40 minutes post-injection to allow for signal stabilization.[1]
5. Data Analysis:
-
Reconstruct PET images and co-register with an anatomical imaging modality (e.g., MRI or CT) if available.
-
Define regions of interest (ROIs) in the brain known to have high NMDA receptor density.
-
Quantify tracer uptake in the ROIs for both groups (e.g., as Standardized Uptake Value, SUV).
-
Calculate the percentage of blocking by comparing the uptake in the blocked group to the control group. A significant reduction in uptake in the blocked group confirms specific binding.
Visualizations
Below are diagrams illustrating key experimental workflows and concepts.
Caption: Workflow for a blocking study to validate [18F]-FENM specific binding.
Caption: Decision tree for troubleshooting high non-specific [18F]-FENM binding.
References
Validation & Comparative
A Comparative Analysis of the Antidepressant Effects of Fluoroethylnormemantine and (R,S)-Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant effects of the novel N-methyl-D-aspartate (NMDA) receptor antagonist, Fluoroethylnormemantine (FENM), and the well-established rapid-acting antidepressant, (R,S)-ketamine. The information presented is based on available preclinical experimental data, with a focus on quantitative outcomes, detailed methodologies, and mechanistic insights.
Executive Summary
This compound (FENM) is a novel NMDA receptor antagonist that has demonstrated antidepressant-like and prophylactic efficacy in preclinical models of stress-induced maladaptive behavior.[1][2][3][4] As a derivative of memantine (B1676192), FENM is being investigated as a potential therapeutic with fewer side effects than (R,S)-ketamine.[3][4][5] (R,S)-ketamine is a well-documented rapid-acting antidepressant effective in treatment-resistant depression, though its use is associated with dissociative and psychotomimetic side effects.[6][7][8][9] This guide compares the two compounds based on their effects in preclinical behavioral assays, their proposed mechanisms of action, and their receptor binding affinities.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies involving FENM and (R,S)-ketamine. The primary source for direct comparison is a study that evaluated both compounds in 129S6/SvEv mice.[1][3][4]
Table 1: Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki) |
| This compound (FENM) | NMDA Receptor | 3.5 µM[1] |
| (R,S)-Ketamine | NMDA Receptor | 0.53 µM[1] |
Table 2: Antidepressant-like Effects in the Forced Swim Test (FST) in Mice
-
Experimental Protocol: Male and female 129S6/SvEv mice were subjected to contextual fear conditioning (CFC) as a stressor. One week later, a single intraperitoneal (i.p.) injection of saline, (R,S)-ketamine (30 mg/kg), or FENM (10, 20, or 30 mg/kg) was administered. The FST was conducted 24 hours (Day 1) and 48 hours (Day 2) after the injection. Immobility time, a measure of behavioral despair, was recorded.[3][4]
| Treatment Group | Dose (mg/kg) | Mean Immobility Time on FST Day 2 (seconds) | % Reduction in Immobility vs. Saline |
| Saline | N/A | ~150 | N/A |
| (R,S)-Ketamine | 30 | ~100[4] | ~33% |
| FENM | 10 | Not significantly different from saline | - |
| FENM | 20 | ~75[4] | ~50% |
| FENM | 30 | ~75[4] | ~50% |
Note: The values are approximated from graphical data presented in the source study.[4]
Table 3: Prophylactic Efficacy Against Stress-Induced Behavioral Despair in Mice
-
Experimental Protocol: A single i.p. injection of saline, memantine (10 mg/kg), (R,S)-ketamine (30 mg/kg), or FENM (10, 20, or 30 mg/kg) was administered to 129S6/SvEv mice one week before contextual fear conditioning (CFC). The FST was conducted following the stressor.[4]
| Pre-treatment Group | Dose (mg/kg) | Mean Immobility Time on FST Day 2 (seconds) | % Reduction in Immobility vs. Saline |
| Saline | N/A | ~175 | N/A |
| (R,S)-Ketamine | 30 | ~100[4] | ~43% |
| FENM | 20 | ~110[4] | ~37% |
| FENM | 30 | ~100[4] | ~43% |
Note: The values are approximated from graphical data presented in the source study.[4]
Mechanisms of Action and Signaling Pathways
Both FENM and (R,S)-ketamine are NMDA receptor antagonists, but they exhibit differences in their downstream effects.[1][2]
(R,S)-Ketamine's Mechanism of Antidepressant Action:
(R,S)-ketamine's antidepressant effects are thought to be mediated by a cascade of events following NMDA receptor blockade.[6][7][10] This includes:
-
Increased Glutamate (B1630785) Transmission: Blockade of NMDA receptors on GABAergic interneurons leads to a disinhibition of pyramidal neurons, resulting in a surge of glutamate.[8]
-
AMPA Receptor Activation: The increased glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8][11]
-
Activation of Downstream Signaling Pathways: This leads to the activation of key signaling pathways, including the mechanistic target of rapamycin (B549165) (mTOR) and brain-derived neurotrophic factor (BDNF) pathways, which are crucial for synaptogenesis and neural plasticity.[6][11]
This compound's Mechanism of Action:
FENM also acts as an NMDA receptor antagonist.[1][3] Preclinical studies have shown that both FENM and (R,S)-ketamine attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampal cornu ammonis 3 (vCA3), suggesting a shared neurobiological mechanism.[1][2][5] However, a key difference observed is that (R,S)-ketamine, but not FENM, increases the expression of the immediate early gene c-fos in the vCA3.[1][2][5] This suggests that while both compounds modulate hippocampal activity, they may do so through distinct intracellular signaling pathways.
References
- 1. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
- 5. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 6. Mechanisms of ketamine action as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Ketamine as an antidepressant: overview of its mechanisms of action and potential predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketamine - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
Unveiling the Binding Characteristics of Fluoroethylnormemantine at the NMDA Receptor PCP Site: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Fluoroethylnormemantine (FENM) binding to the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. This analysis includes a quantitative comparison with established NMDA receptor antagonists, detailed experimental protocols for binding validation, and visual representations of key pathways and workflows.
This compound, a derivative of memantine, has emerged as a compound of interest for its potential therapeutic applications related to neurological and psychiatric disorders.[1][2][3][4][5][6][7][8][9] Validating its interaction with the NMDA receptor, specifically at the PCP site within the ion channel, is crucial for understanding its mechanism of action and guiding further drug development. This guide synthesizes experimental data to offer a clear comparison of FENM's binding properties against well-characterized NMDA receptor antagonists: Ketamine, MK-801, Phencyclidine (PCP), and Memantine.
Quantitative Comparison of Binding Affinities
The binding affinities of FENM and comparator compounds for the NMDA receptor PCP site have been determined through various in vitro assays. The following table summarizes the key quantitative data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. Lower values indicate higher binding affinity.
| Compound | Binding Affinity (Ki) | IC50 | Species/Tissue | Radioligand | Reference |
| This compound (FENM) | 3.5 µM | 6.1 µM | Rat Brain | [18F]-FNM | [4][5] |
| Ketamine | ~0.32 µM | - | - | [3H]MK-801 | - |
| MK-801 | ~0.003 - 0.01 µM | - | Rat Brain | [3H]MK-801 | - |
| Phencyclidine (PCP) | ~0.05 - 0.2 µM | - | Rat Brain | [3H]TCP | - |
| Memantine | ~0.5 - 2 µM | - | Human/Rat Brain | [3H]MK-801 | - |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The values presented here are representative examples from the literature.
Experimental Protocols for Binding Validation
The validation of FENM's binding to the NMDA receptor PCP site relies on established experimental techniques. Below are detailed methodologies for two key experiments: competitive radioligand binding assay and whole-cell patch-clamp electrophysiology.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (FENM) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target site (NMDA receptor PCP site).
Objective: To determine the inhibitory constant (Ki) of FENM for the NMDA receptor PCP site.
Materials:
-
Test compound: this compound (FENM)
-
Radioligand: [3H]MK-801 (a high-affinity ligand for the PCP site)
-
Reference compounds: Ketamine, MK-801, PCP, Memantine
-
Tissue source: Rat cortical membranes
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of various concentrations of FENM or a reference compound
-
50 µL of [3H]MK-801 (at a final concentration close to its Kd)
-
100 µL of the membrane preparation
-
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM MK-801).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional characterization of a compound's effect on the NMDA receptor ion channel activity in living cells.
Objective: To determine the functional antagonism of FENM on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA and glycine (B1666218) (co-agonist)
-
This compound (FENM)
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Preparation:
-
Plate cultured neurons on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the external solution to evoke an inward current through the NMDA receptors.
-
Once a stable baseline current is established, co-apply FENM at various concentrations with NMDA and glycine.
-
Record the current responses before, during, and after the application of FENM.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of FENM.
-
Calculate the percentage of inhibition of the NMDA-evoked current by FENM at each concentration.
-
Plot the percentage of inhibition against the logarithm of the FENM concentration to determine the IC50 value for the functional antagonism.
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway, the experimental workflow for the competitive radioligand binding assay, and the logical relationship of FENM's binding.
Caption: NMDA receptor signaling pathway and FENM's site of action.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical relationship of this compound's binding.
References
- 1. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 3. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Side Effect Profiles of Fluoroethylnormemantine and Memantine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of Fluoroethylnormemantine (FENM) and the clinically approved drug, memantine (B1676192). Both compounds are N-methyl-D-aspartate (NMDA) receptor antagonists, a class of drugs investigated for their therapeutic potential in various neurological and psychiatric disorders. While memantine is widely used for the treatment of moderate to severe Alzheimer's disease, FENM is a newer derivative currently in the preclinical stages of development. This comparison synthesizes available data to highlight the potential advantages of FENM in terms of tolerability.
Executive Summary
This compound (FENM), a novel derivative of memantine, has demonstrated a potentially superior side effect profile in preclinical studies when compared to its parent compound. Animal models suggest that FENM is less likely to induce sensorimotor and locomotor disturbances, which are known side effects of memantine.[1][2][3] Clinical data for memantine reveals a range of side effects, including dizziness, headache, and confusion, although it is generally considered well-tolerated.[4][5][6][7] The development of FENM is driven by the hypothesis that it may offer a better therapeutic window with fewer adverse effects.[8][9]
Mechanism of Action: NMDA Receptor Antagonism
Both memantine and FENM exert their effects by acting as uncompetitive antagonists at the NMDA receptor.[10][11][12][13] This receptor is a crucial component of glutamatergic neurotransmission, playing a key role in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal damage, a process implicated in neurodegenerative diseases.[11][13]
By blocking the NMDA receptor channel, these drugs prevent excessive influx of calcium ions (Ca2+), thereby mitigating excitotoxicity. The uncompetitive nature of their binding means they only block the channel when it is open, which theoretically allows for normal synaptic transmission while preventing pathological overactivation.
Below is a diagram illustrating the signaling pathway associated with NMDA receptor antagonism.
Caption: NMDA Receptor Antagonism by Memantine and FENM.
Side Effect Profile Comparison
The following tables summarize the available data on the side effects of memantine from human clinical trials and the preclinical observations for FENM in animal models.
Table 1: Clinically Reported Side Effects of Memantine
| Side Effect Category | Common Adverse Events (≥5% and > placebo) | Other Reported Side Effects |
| Neurological | Dizziness, Headache, Confusion | Somnolence, Hallucinations, Abnormal Gait, Seizures |
| Gastrointestinal | Constipation, Diarrhea | Vomiting, Nausea, Pancreatitis |
| Cardiovascular | Hypertension | Heart Failure |
| Psychiatric | Agitation, Anxiety, Depression | Psychosis |
| General | Fatigue, Pain, Influenza-like symptoms | Back pain, Coughing, Shortness of breath, Fainting |
Data compiled from multiple clinical trials and drug information sources.[4][5][6][7][14]
Table 2: Preclinical Side Effect Profile of this compound (FENM) vs. Memantine
| Parameter | This compound (FENM) | Memantine |
| Sensorimotor Gating | No alteration observed | Alterations reported |
| Locomotion | No alteration observed | Alterations reported |
| Nonspecific Side Effects | Not observed | Observed |
Data from preclinical studies in rodent models.[1][2][3]
Experimental Protocols
The preclinical assessment of FENM's side effect profile involved a series of behavioral assays in rodents. The methodologies for these key experiments are detailed below.
Paired-Pulse Inhibition (PPI) Test
-
Purpose: To assess sensorimotor gating. Deficits in PPI can be indicative of central nervous system dysfunction.
-
Methodology: Rats were placed in a startle chamber. A series of acoustic stimuli were presented, consisting of a weak prestimulus followed by a strong, startle-inducing stimulus at varying interstimulus intervals. The startle response was measured via a piezoelectric accelerometer. A reduction in the startle response to the strong stimulus when it was preceded by the weak prestimulus is indicative of normal sensorimotor gating. FENM was administered prior to the test to evaluate its effect on this process.[2][3]
Open Field Test
-
Purpose: To evaluate locomotor activity and exploratory behavior.
-
Methodology: Rodents were placed in a novel, open arena. Their movement, including distance traveled and time spent in different zones of the arena, was tracked using an automated system. A reduction in movement can indicate sedative effects, while hyperactivity can suggest stimulatory effects. FENM was administered before placing the animals in the open field.[2][3]
Forced Swim Test
-
Purpose: To assess behavioral despair, an animal model of depression.
-
Methodology: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded. A decrease in immobility time is interpreted as an antidepressant-like effect. FENM was administered prior to the test.[1][2][3]
Discussion and Future Directions
The available preclinical data suggests that this compound may have a more favorable safety and tolerability profile compared to memantine, particularly concerning motor and sensorimotor side effects.[1][2][3] This could be attributable to subtle differences in its pharmacological properties at the NMDA receptor.[8][9] However, it is crucial to note that these findings are from animal studies and may not directly translate to human subjects.
Further research, including comprehensive toxicology studies and eventually well-controlled clinical trials in humans, is necessary to definitively establish the side effect profile of FENM and to directly compare it to that of memantine. These future studies will be critical in determining if FENM represents a significant therapeutic advancement in the class of NMDA receptor antagonists.
Below is a workflow diagram outlining the proposed progression for FENM development.
References
- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 2. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Namenda side effects: Common, mild, and serious [medicalnewstoday.com]
- 7. drugs.com [drugs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. psychscenehub.com [psychscenehub.com]
- 13. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 14. Side effects of memantine - NHS [nhs.uk]
Comparative Efficacy of FENM in Preclinical Models of Alzheimer's Disease
A note on "Memantine Resistance": A comprehensive review of the scientific literature reveals a notable absence of established in vitro or in vivo models specifically designed to exhibit resistance to memantine (B1676192). The concept of "memantine resistance" is not a well-defined or extensively studied phenomenon, and consequently, no experimental data exists evaluating the efficacy of Fluoroethylnormemantine (FENM) in such models. This guide therefore focuses on the direct comparison of FENM and memantine in standard preclinical models of Alzheimer's Disease (AD), where both compounds have been evaluated.
This compound (FENM) is a novel derivative of memantine, developed as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Like its parent compound, FENM targets the glutamatergic system, which is implicated in the pathophysiology of Alzheimer's disease.[3][4] The primary mechanism of action for both molecules is the blockade of NMDA receptor channels to mitigate excitotoxicity caused by excessive glutamate (B1630785) stimulation, a state believed to contribute to neuronal damage in AD.[4][5]
This guide provides a comparative analysis of FENM and memantine, summarizing available experimental data on their neuroprotective and cognitive-enhancing effects from preclinical studies.
Comparative Efficacy Data
The following table summarizes the quantitative outcomes from key preclinical studies comparing FENM and memantine in mouse models of Alzheimer's Disease. These models are not memantine-resistant but provide the only available data for a direct comparison of the two compounds.
| Parameter | Animal Model | FENM Effect | Memantine Effect | Key Findings |
| Spatial Working Memory (Y-Maze) | Aβ₂₅₋₃₅-injected Mice | Significant prevention of deficits at 0.03-0.3 mg/kg/day (infusion) and 0.03-0.1 mg/kg (IP injection).[1][6] | Significant prevention of deficits at all tested doses (IP injection).[1][6] | Both compounds were effective in preventing acute, Aβ-induced memory deficits. FENM showed efficacy across a range of doses and administration routes.[1][6] |
| Recognition Memory (Object Recognition) | Aβ₂₅₋₃₅-injected Mice | Significant prevention of deficits at all tested doses (infusion).[1][6] | Not explicitly reported in direct comparison in this test, but generally effective. | FENM infusion robustly prevented deficits in recognition memory.[1][6] |
| Neuroinflammation (GFAP, Iba-1 markers) | Aβ₂₅₋₃₅-injected Mice | Significant prevention of Aβ-induced increases in neuroinflammation markers with 0.1 mg/kg/day infusion.[1][6] | Not explicitly reported in direct comparison. | FENM demonstrated potent anti-inflammatory effects in a pharmacological AD model.[1][6] |
| Amyloid Pathology (Aβ₁₋₄₀ / Aβ₁₋₄₂) | APP/PS1 Transgenic Mice | Alleviated increases in Aβ levels.[6] | In other studies, shown to decrease Aβ levels.[7] | Both compounds appear to modulate amyloid pathology, though mechanisms may differ.[6][7] |
| Synaptic Plasticity (Hippocampal LTP) | APP/PS1 Transgenic Mice | Alleviated alteration of Long-Term Potentiation.[6] | Not explicitly reported in direct comparison. | FENM showed protective effects on synaptic function in a transgenic AD model.[6] |
| Side Effect Profile (Sensorimotor) | 129S6/SvEv Mice | Did not alter sensorimotor gating or locomotion.[2] | Known to have potential side effects at higher doses.[2] | FENM may possess a more favorable side-effect profile compared to memantine.[2] |
Signaling Pathway and Mechanism of Action
Both memantine and its derivative FENM are uncompetitive, open-channel antagonists of the NMDA receptor. Their therapeutic effect is predicated on the "glutamate hypothesis" of neurodegeneration, where chronic, low-level overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium (Ca²⁺) influx, resulting in excitotoxicity and neuronal death.
These antagonists do not prevent the initial activation of the receptor by glutamate. Instead, they enter and block the receptor's ion channel only after it has been opened by an agonist. Their low affinity and fast "off-rate" kinetics mean they are readily displaced from the channel during the brief, phasic glutamate signals of normal synaptic transmission, but effectively block the sustained, tonic activation thought to be pathological.
References
- 1. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]
- 2. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Memantine on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic pre-treatment with memantine prevents amyloid-beta protein-mediated long-term potentiation disruption - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Fluoroethylnormemantine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Fluoroethylnormemantine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans to maintain a safe laboratory environment.
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] The following guidelines are based on available safety data and best practices for handling chemical compounds in a research setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary barrier against potential exposure. When handling this compound, the following equipment is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from potential splashes or aerosols of the compound. |
| Hand Protection | Protective gloves (e.g., nitrile).[1] | Prevents direct skin contact with the substance. |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory Protection | A suitable respirator should be used.[1] | Recommended when handling the powder form to avoid inhalation of dust particles. |
It is crucial to use PPE made of proven resistant materials.[2] While specific permeation data for this compound is not available, selecting high-quality, standard laboratory PPE is a critical safety measure.
Experimental Protocols: Handling and Disposal
Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following step-by-step procedures for handling and disposal should be implemented.
Handling Procedures:
-
Preparation:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when working with the solid form to avoid dust and aerosol formation.[1]
-
Locate the nearest safety shower and eye wash station before beginning work.[1]
-
Assemble all necessary materials and equipment within the designated workspace.
-
-
Compound Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
When weighing the solid compound, do so in a well-ventilated area or a balance enclosure to minimize dust inhalation.
-
For creating solutions, add the solvent to the solid slowly to prevent splashing.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.[1]
-
Spill Management:
-
Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Disposal of Spill Debris: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]
Disposal Plan:
All waste materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, should be disposed of in accordance with institutional, local, and national environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
